Norharman-d7
Description
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Properties
Molecular Formula |
C11H8N2 |
|---|---|
Molecular Weight |
175.24 g/mol |
IUPAC Name |
1,3,4,5,6,7,8-heptadeuterio-9H-pyrido[3,4-b]indole |
InChI |
InChI=1S/C11H8N2/c1-2-4-10-8(3-1)9-5-6-12-7-11(9)13-10/h1-7,13H/i1D,2D,3D,4D,5D,6D,7D |
InChI Key |
AIFRHYZBTHREPW-GSNKEKJESA-N |
Isomeric SMILES |
[2H]C1=C(C(=C2C(=C1[2H])C3=C(N2)C(=NC(=C3[2H])[2H])[2H])[2H])[2H] |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)C=NC=C3 |
Origin of Product |
United States |
Foundational & Exploratory
Norharman-d7: A Technical Guide for Researchers
An In-depth Examination of a Key Analytical Tool and its Non-Deuterated Counterpart in Biomedical Research
Introduction
Norharman-d7 (Deuterated 9H-pyrido[3,4-b]indole) is the isotopically labeled form of Norharman, a naturally occurring β-carboline alkaloid. While Norharman itself is the subject of extensive research due to its diverse biological activities, this compound serves a critical and specific role in the laboratory: as a robust internal standard for the accurate quantification of Norharman in complex biological matrices. This technical guide provides a comprehensive overview of this compound's application in analytical chemistry, alongside a detailed exploration of the research applications of its non-deuterated analog, Norharman. This document is intended for researchers, scientists, and drug development professionals who are working with or have an interest in the analysis and biological effects of β-carboline alkaloids.
This compound: The Internal Standard of Choice
In the field of quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS), the use of a stable isotope-labeled internal standard is considered the gold standard for achieving the highest accuracy and precision. This compound, with its seven deuterium atoms, is chemically identical to Norharman but has a distinct, higher molecular weight. This property allows it to be distinguished from the endogenous or exogenous Norharman in a sample by the mass spectrometer.
The primary utility of this compound lies in its ability to compensate for variations that can occur during sample preparation and analysis. These variations may include inconsistencies in sample extraction, matrix effects (where other components in the sample interfere with the ionization of the analyte), and fluctuations in instrument response. Because this compound behaves virtually identically to Norharman throughout the analytical process, any loss or signal variation experienced by the analyte will be mirrored by the internal standard. This allows for a highly reliable quantification of Norharman by calculating the ratio of the analyte's signal to the internal standard's signal.
Quantitative Analysis of Norharman using this compound
The following tables summarize the key quantitative data for the analysis of Norharman using this compound as an internal standard, as well as the biological activity of Norharman.
Table 1: Mass Spectrometry Parameters for Norharman and this compound
| Analyte | Precursor Ion (m/z) | Product Ion(s) (m/z) | Ionization Mode |
| Norharman | 169.0 | 115.1, 128.3[1] | Positive Electrospray Ionization (ESI+) |
| This compound | 176.0 | 122.1, 135.3 (inferred) | Positive Electrospray Ionization (ESI+) |
Table 2: Biological Activity of Norharman
| Target | Activity | Value | Cell Line/System |
| Monoamine Oxidase A (MAO-A) | Inhibition (Ki) | 1.2 ± 0.18 µM | Recombinant Human |
| Monoamine Oxidase B (MAO-B) | Inhibition (Ki) | 1.12 ± 0.19 µM | Recombinant Human |
| Dopamine Content | Inhibition (IC50) | 103.3 µM | PC12 cells[2] |
| Cytochrome P450 (CYP) | Inhibition (IC50) | 0.07 - 6.4 µg/mL | Rat Liver Microsomes[3] |
| Steroidogenic Cytochrome P450 (CYP17) | Inhibition (Ki) | 2.6 µM | Rat Testicular Microsomes[4] |
| HeLa Cervical Cancer Cells | Cytotoxicity (IC50) | 5 µg/mL | HeLa Cells |
| BGC-823 Stomach Cancer Cells | Cytotoxicity (IC50) | 5 µg/mL | BGC-823 Cells |
Experimental Protocols
Protocol 1: Quantification of Norharman in Human Plasma using LC-MS/MS with this compound as an Internal Standard
This protocol is a composite methodology based on established practices for the bioanalysis of small molecules in plasma.
1. Materials and Reagents:
-
Norharman analytical standard
-
This compound internal standard
-
Human plasma (with anticoagulant, e.g., K2EDTA)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Microcentrifuge tubes
-
Autosampler vials
2. Sample Preparation (Protein Precipitation):
-
Thaw frozen human plasma samples at room temperature.
-
Vortex the plasma samples to ensure homogeneity.
-
In a clean microcentrifuge tube, add 100 µL of the plasma sample.
-
Add 10 µL of the this compound internal standard working solution (e.g., at a concentration of 100 ng/mL in methanol) to each plasma sample, calibrator, and quality control sample.
-
Vortex briefly.
-
Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean microcentrifuge tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid).
-
Vortex to dissolve the residue.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
3. LC-MS/MS Conditions:
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
Gradient Elution: A typical gradient would start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analytes, followed by a re-equilibration step.
-
-
Mass Spectrometry (MS):
-
Ion Source: Electrospray Ionization (ESI) in positive mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Norharman: 169.0 → 115.1 (quantifier), 169.0 → 128.3 (qualifier).[1]
-
This compound: 176.0 → 122.1 (quantifier, inferred), 176.0 → 135.3 (qualifier, inferred).
-
-
Instrument Parameters: Optimize ion source parameters (e.g., capillary voltage, source temperature, gas flows) and collision energies for each transition to achieve maximum sensitivity.
-
4. Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of Norharman to this compound against the concentration of the Norharman calibration standards.
-
Use the calibration curve to determine the concentration of Norharman in the unknown plasma samples.
Caption: Workflow for the quantification of Norharman in human plasma.
Research Applications of Norharman
The non-deuterated parent compound, Norharman, is a subject of significant scientific interest due to its wide range of biological activities.
Inhibition of Monoamine Oxidase (MAO)
Norharman is a potent, reversible, and competitive inhibitor of both monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B). These enzymes are crucial for the degradation of monoamine neurotransmitters such as dopamine, serotonin, and norepinephrine. By inhibiting MAO, Norharman can increase the levels of these neurotransmitters in the brain, which has implications for neurological and psychiatric conditions. This mechanism is a key area of research in the context of depression and Parkinson's disease.
Caption: Norharman's inhibition of MAO-A and MAO-B.
Modulation of Dopaminergic Systems
Norharman has been shown to affect dopamine biosynthesis and metabolism. Studies have indicated that it can inhibit dopamine content in neuronal cells.[2] This interaction with the dopaminergic system is a significant area of investigation, particularly in the context of neurodegenerative diseases and addiction.
Inhibition of Cytochrome P450 Enzymes
Norharman acts as an inhibitor of several cytochrome P450 (CYP) enzymes.[3][4] These enzymes are essential for the metabolism of a wide variety of xenobiotics, including drugs and carcinogens. By inhibiting CYP enzymes, Norharman can alter the pharmacokinetics of co-administered drugs and may influence the activation or detoxification of carcinogens.
Caption: Norharman's inhibition of Cytochrome P450 enzymes.
Induction of Apoptosis in Cancer Cells
Research has demonstrated that Norharman can induce apoptosis (programmed cell death) in various cancer cell lines, including cervical and stomach cancer cells. The proposed mechanism involves the induction of DNA damage, leading to cell cycle arrest and subsequent apoptosis. This cytotoxic effect on cancer cells has positioned Norharman as a compound of interest in oncology research.
Caption: Proposed pathway for Norharman-induced apoptosis in cancer cells.
Conclusion
This compound is an indispensable tool for researchers requiring precise and accurate quantification of Norharman in biological systems. Its use as an internal standard in LC-MS/MS analysis ensures data reliability, which is paramount in both preclinical and clinical research. The biological activities of its non-deuterated counterpart, Norharman, are multifaceted and continue to be an active area of investigation. From its influence on neurotransmitter systems to its potential as an anticancer agent, Norharman represents a fascinating molecule with significant therapeutic and toxicological implications. This guide provides a foundational understanding of both this compound and Norharman, offering valuable insights for professionals in the fields of analytical chemistry, pharmacology, and drug development.
References
- 1. Two pathways for the induction of apoptosis in human lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Serum norharman and harman analysis using high pressure liquid chromatography/mass spectrometry and value of beta-carbolines as blood alcohol markers] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Possibility of the involvement of 9H-pyrido[3,4-b]indole (norharman) in carcinogenesis via inhibition of cytochrome P450-related activities and intercalation to DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Norharman (beta-carboline) as a potent inhibitory ligand for steroidogenic cytochromes P450 (CYP11 and CYP17) - PubMed [pubmed.ncbi.nlm.nih.gov]
Norharman-d7: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and known biological activities of Norharman-d7. It includes detailed experimental protocols for assessing its cytotoxic and cell cycle effects, alongside a proposed signaling pathway based on current research.
Core Chemical Properties and Structure
This compound is the deuterated form of Norharman, a naturally occurring β-carboline alkaloid. Deuterium labeling provides a valuable tool for researchers in various fields, including mass spectrometry-based metabolic studies and as an internal standard in analytical chemistry.
Chemical Structure
The chemical structure of this compound is depicted below:
Caption: 2D structure of this compound.
Physicochemical and Computed Properties
A summary of the key chemical and physical properties of this compound is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₁HD₇N₂ | [1][2] |
| Molecular Weight | 175.24 g/mol | [1][2][3] |
| CAS Number | 1216503-21-7 | [1] |
| Appearance | Beige to Brown Solid | [4] |
| Storage Temperature | 2-8°C | [4] |
| Purity | 98% | [2] |
| Isotopic Purity | 97.4% | [2] |
| Exact Mass | 175.112685485 Da | [3] |
| Monoisotopic Mass | 175.112685485 Da | [3] |
| XLogP3 | 3.2 | [3] |
| Hydrogen Bond Donor Count | 1 | [3] |
| Hydrogen Bond Acceptor Count | 1 | [3] |
| Rotatable Bond Count | 0 | [3] |
| Topological Polar Surface Area | 28.7 Ų | [3] |
| Heavy Atom Count | 13 | [3] |
| Complexity | 193 | [3] |
| InChI | InChI=1S/C11H8N2/c1-2-4-10-8(3-1)9-5-6-12-7-11(9)13-10/h1-7,13H/i1D,2D,3D,4D,5D,6D,7D | [1] |
| SMILES | [2H]c1nc([2H])c2[nH]c3c([2H])c([2H])c([2H])c([2H])c3c2c1[2H] | [1] |
Experimental Protocols
The following sections provide detailed methodologies for key experiments to assess the biological activity of Norharman and its derivatives.
Cytotoxicity Assessment using MTT Assay
This protocol is a standard method to determine the cytotoxic effects of a compound on cultured cells.[1][2][3]
Materials:
-
96-well flat-bottom microplates
-
Cancer cell line of interest (e.g., HeLa, SH-SY5Y)
-
Complete cell culture medium
-
This compound stock solution (in a suitable solvent like DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound) and a blank control (medium only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Formazan Crystal Formation: Incubate the plate for an additional 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well. Mix gently with a pipette to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Cell Cycle Analysis by Flow Cytometry
This protocol details the analysis of cell cycle distribution using propidium iodide (PI) staining and flow cytometry.[5][6][7][8][9]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with different concentrations of this compound for a specific duration (e.g., 24 hours).
-
Cell Harvesting: Harvest the cells by trypsinization, and collect them by centrifugation at 300 x g for 5 minutes.
-
Washing: Wash the cell pellet twice with ice-cold PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol and incubate at -20°C for at least 2 hours (or overnight) for fixation.
-
Rehydration and Staining: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS. Resuspend the cells in 500 µL of PI staining solution containing RNase A.
-
Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Excite the PI with a 488 nm laser and collect the emission fluorescence at approximately 617 nm.
-
Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Experimental and Logical Workflows
The following diagrams illustrate the general workflow for investigating the biological effects of this compound and a proposed signaling pathway for its apoptotic action.
Caption: A logical workflow for assessing the biological effects of this compound.
Signaling Pathway
Norharman has been shown to induce apoptosis and cause cell cycle arrest at the G2/M phase in cancer cells.[10][11] While the exact molecular pathway is still under investigation, a plausible mechanism involves the activation of the intrinsic apoptotic pathway.
Caption: A proposed intrinsic apoptotic pathway induced by Norharman leading to G2/M arrest.
This guide serves as a foundational resource for researchers working with this compound. The provided protocols and diagrams are intended to facilitate experimental design and a deeper understanding of the compound's biological activities. Further research is warranted to fully elucidate the specific molecular targets and signaling cascades modulated by Norharman and its deuterated analog.
References
- 1. researchhub.com [researchhub.com]
- 2. MTT assay overview | Abcam [abcam.com]
- 3. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 4. A comprehensive overview of β-carbolines and its derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Flow cytometry with PI staining | Abcam [abcam.com]
- 6. wp.uthscsa.edu [wp.uthscsa.edu]
- 7. Basic Instructions for Running Cell Cycle Analysis with Propidium Iodide on the Beckman Coulter Cytoflex S ... [protocols.io]
- 8. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 9. ucl.ac.uk [ucl.ac.uk]
- 10. Norharman, an indoleamine-derived beta-carboline, but not Trp-P-2, a gamma-carboline, induces apoptotic cell death in human neuroblastoma SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Identification of norharman as the cytotoxic compound produced by the sponge (Hymeniacidon perleve)-associated marine bacterium Pseudoalteromonas piscicida and its apoptotic effect on cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Decoding the Norharman-d7 Certificate of Analysis: A Technical Guide
For researchers, scientists, and professionals in drug development, the Certificate of Analysis (CoA) is a critical document that guarantees the quality and purity of a research compound. This guide provides an in-depth explanation of a typical CoA for Norharman-d7, a deuterated analogue of the beta-carboline alkaloid Norharman. Understanding the data presented, the experimental methods used, and the underlying biological significance is paramount for the integrity of research and development activities.
This compound: Product Information and Specifications
A Certificate of Analysis begins with fundamental information identifying the compound. This compound is a stable isotope-labeled version of Norharman, where seven hydrogen atoms have been replaced by deuterium. This labeling makes it an ideal internal standard for quantitative analysis of Norharman in various biological matrices using mass spectrometry.
Below is a summary of typical product specifications found on a CoA for this compound.
| Parameter | Specification |
| Product Name | This compound |
| CAS Number | 1216503-21-7 |
| Molecular Formula | C₁₁HD₇N₂ |
| Molecular Weight | 175.24 g/mol |
| Appearance | Off-white to light yellow solid |
| Chemical Purity (by HPLC) | ≥98% |
| Isotopic Purity | ≥97% Deuterium incorporation |
| Storage | -20°C, protect from light |
Analytical Data and Experimental Protocols
This section details the results of quality control testing and the methodologies used to obtain them. The data confirms the identity, purity, and isotopic enrichment of the this compound standard.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for assessing the chemical purity of a compound. It separates components in a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase (the solvent).
Experimental Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV or fluorescence detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is commonly used for the separation of beta-carbolines.
-
Mobile Phase: A gradient of acetonitrile and water (often with a small amount of an acid like formic acid to improve peak shape).
-
Detection: UV detection at approximately 254 nm or fluorescence detection with excitation at ~300 nm and emission at ~440 nm for higher sensitivity.
-
Analysis: The area of the this compound peak is compared to the total area of all peaks in the chromatogram to calculate the purity, typically expressed as a percentage.
| Test | Method | Result |
| Chemical Purity | HPLC | 99.5% |
Identity and Isotopic Purity by Mass Spectrometry (MS)
Mass spectrometry is employed to confirm the molecular weight of the compound and to determine the extent of deuterium incorporation. For a deuterated standard, this is a critical quality attribute.
Experimental Protocol:
-
Instrumentation: A high-resolution mass spectrometer, often coupled with a liquid chromatography system (LC-MS).
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode is typically used for Norharman.
-
Analysis: The mass spectrum will show a peak corresponding to the protonated molecule of this compound ([M+H]⁺). The position of this peak confirms the molecular weight. The isotopic distribution of this peak is analyzed to calculate the percentage of molecules that contain the desired number of deuterium atoms, thus establishing the isotopic purity.
| Test | Method | Result |
| Identity (Molecular Weight) | Mass Spectrometry | Conforms to structure (m/z = 176.15 for [M+H]⁺) |
| Isotopic Purity | Mass Spectrometry | 98.2% Deuterium Incorporation |
Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical structure of a molecule, confirming the arrangement of atoms and the positions of the deuterium labels.
Experimental Protocol:
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: A deuterated solvent in which the sample is soluble (e.g., DMSO-d₆).
-
Analysis: ¹H NMR (proton NMR) is used to confirm the absence of protons at the deuterated positions. ¹³C NMR (carbon NMR) can also be used to further confirm the carbon skeleton.
| Test | Method | Result |
| Structure Confirmation | ¹H NMR Spectroscopy | Consistent with the structure of this compound |
Workflow for Certificate of Analysis Generation
The creation of a Certificate of Analysis is a systematic process that ensures all quality control checks are performed and documented accurately.
Biological Context: Norharman Signaling Pathways
Norharman is a biologically active molecule known to interact with several enzyme systems. A key mechanism of action is the inhibition of monoamine oxidases (MAOs), enzymes responsible for the degradation of neurotransmitters.
Monoamine Oxidase (MAO) Inhibition
Norharman is a reversible inhibitor of both MAO-A and MAO-B.[1][2] These enzymes are crucial for the metabolism of monoamine neurotransmitters such as serotonin, dopamine, and norepinephrine. By inhibiting MAO, Norharman can increase the levels of these neurotransmitters in the brain.
Cytochrome P450 Interactions
Norharman is also known to be a ligand and substrate for cytochrome P450 (CYP) enzymes, particularly CYP1A1 and CYP1A2.[3] These enzymes are primarily involved in the metabolism of foreign compounds (xenobiotics). The interaction of Norharman with CYPs can influence the metabolism of other drugs and compounds, a critical consideration in drug development.
Conclusion
The Certificate of Analysis for this compound is a comprehensive document that provides essential data for researchers. By understanding the analytical techniques employed, such as HPLC, MS, and NMR, scientists can be confident in the identity, purity, and quality of the material. Furthermore, appreciating the biological context of Norharman's activity, including its role as a MAO inhibitor, allows for more informed experimental design and data interpretation. This guide serves as a technical resource to aid in the thorough understanding and utilization of this vital research compound.
References
- 1. Human monoamine oxidase enzyme inhibition by coffee and beta-carbolines norharman and harman isolated from coffee - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Oxidative metabolism of the bioactive and naturally occurring beta-carboline alkaloids, norharman and harman, by human cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis and Isotopic Purity of Norharman-d7: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and isotopic purity assessment of Norharman-d7, a deuterated analog of the β-carboline alkaloid Norharman. This document is intended for researchers in medicinal chemistry, drug metabolism, and pharmacokinetics who utilize isotopically labeled compounds as internal standards in quantitative bioanalysis or as tracers in metabolic studies.
Introduction
Norharman (9H-pyrido[3,4-b]indole) is a naturally occurring and endogenous β-carboline alkaloid with a wide range of biological activities. Its deuterated isotopologue, this compound, serves as an invaluable tool in mass spectrometry-based quantification assays due to its similar physicochemical properties to the unlabeled analyte, allowing for accurate correction of matrix effects and extraction variability. This guide outlines a feasible synthetic route to this compound and details the analytical methodologies for the stringent determination of its isotopic purity.
Synthesis of this compound
The synthesis of this compound can be achieved through a well-established synthetic route for β-carbolines, the Pictet-Spengler reaction. This approach involves the condensation of a deuterated tryptamine derivative with a suitable aldehyde, followed by cyclization and subsequent aromatization.
Synthetic Pathway
The overall synthetic scheme for this compound is depicted below. The key steps involve the deuteration of a suitable tryptamine precursor followed by the Pictet-Spengler reaction and subsequent oxidation.
Caption: Synthetic pathway for this compound.
Experimental Protocol: Synthesis of Tryptamine-d8
A plausible method for the preparation of the deuterated tryptamine precursor involves acid-catalyzed hydrogen-deuterium exchange on the indole ring and the ethylamine side chain.
Materials:
-
Tryptamine
-
Deuterated sulfuric acid (D₂SO₄)
-
Deuterium oxide (D₂O)
-
Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Tryptamine is dissolved in D₂O.
-
A catalytic amount of D₂SO₄ is added to the solution.
-
The reaction mixture is heated under reflux for an extended period (e.g., 48-72 hours) to facilitate H/D exchange at all exchangeable proton sites.
-
The reaction is monitored by ¹H NMR to follow the disappearance of proton signals.
-
Upon completion, the reaction mixture is cooled to room temperature and neutralized by the slow addition of NaHCO₃.
-
The aqueous layer is extracted multiple times with dichloromethane.
-
The combined organic extracts are dried over anhydrous Na₂SO₄, filtered, and the solvent is removed under reduced pressure to yield Tryptamine-d8.
Experimental Protocol: Pictet-Spengler Reaction and Oxidation
Materials:
-
Tryptamine-d8
-
Glyoxal (40% solution in water)
-
Hydrochloric acid (HCl)
-
Palladium on carbon (Pd/C, 10%)
-
Toluene
-
Sodium hydroxide (NaOH)
-
Brine
Procedure:
-
Tryptamine-d8 is dissolved in an aqueous acidic solution (e.g., dilute HCl).
-
An aqueous solution of glyoxal is added dropwise to the tryptamine solution at room temperature.
-
The reaction mixture is stirred for several hours (e.g., 4-6 hours) to form the tetrahydro-β-carboline intermediate.
-
The reaction is monitored by thin-layer chromatography (TLC).
-
For the oxidation step, the acidic solution containing the tetrahydro-Norharman-d7 is transferred to a flask containing 10% Pd/C in a high-boiling solvent like toluene.
-
The mixture is heated to reflux for several hours (e.g., 8-12 hours) to effect dehydrogenation.
-
After cooling, the catalyst is removed by filtration through celite.
-
The filtrate is washed with a dilute NaOH solution and then with brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated.
-
The crude this compound is purified by column chromatography on silica gel.
Isotopic Purity Analysis
The determination of isotopic purity is a critical step to ensure the quality of this compound as an internal standard. A combination of high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy is recommended for a comprehensive analysis.
Analytical Workflow
The workflow for assessing the isotopic purity of synthesized this compound is outlined below.
Caption: Workflow for isotopic purity analysis.
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
HRMS is employed to determine the isotopic distribution and calculate the overall isotopic enrichment.
Instrumentation:
-
High-resolution mass spectrometer (e.g., Orbitrap or TOF) coupled to a suitable liquid chromatography (LC) system.
Procedure:
-
A solution of the synthesized this compound is prepared in a suitable solvent (e.g., methanol/water with 0.1% formic acid).
-
The sample is introduced into the mass spectrometer via direct infusion or LC injection.
-
Full scan mass spectra are acquired in positive ion mode over a relevant m/z range.
-
The instrument is calibrated to ensure high mass accuracy.
-
The relative abundances of the different isotopologues (M, M+1, M+2, ..., M+7) are determined from the mass spectrum.
-
The isotopic enrichment is calculated by correcting for the natural isotopic abundance of carbon-13.
Data Presentation:
| Isotopologue | Theoretical m/z | Observed Abundance (%) | Corrected Abundance (%) |
| d₀ (M) | 169.0760 | ||
| d₁ (M+1) | 170.0823 | ||
| d₂ (M+2) | 171.0886 | ||
| d₃ (M+3) | 172.0949 | ||
| d₄ (M+4) | 173.1012 | ||
| d₅ (M+5) | 174.1075 | ||
| d₆ (M+6) | 175.1138 | ||
| d₇ (M+7) | 176.1201 |
Note: The table should be populated with experimental data.
Experimental Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ²H NMR spectroscopy are used to confirm the positions of deuterium incorporation and to estimate the degree of deuteration at specific sites.
Instrumentation:
-
High-field NMR spectrometer (e.g., 400 MHz or higher).
¹H NMR Procedure:
-
A sample of this compound is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆).
-
The ¹H NMR spectrum is acquired.
-
The absence or significant reduction of proton signals at the expected deuterated positions confirms successful labeling. The residual proton signals can be integrated to estimate the percentage of non-deuterated species.
²H NMR Procedure:
-
A more concentrated sample of this compound is dissolved in a protonated solvent (e.g., DMSO-h₆).
-
The ²H NMR spectrum is acquired.
-
The presence of signals in the ²H spectrum at chemical shifts corresponding to the deuterated positions provides direct evidence of deuterium incorporation.[1]
Data Presentation:
| Position | ¹H NMR Signal | ²H NMR Signal | Estimated Deuteration (%) |
| C1-H | Absent/Reduced | Present | >98% |
| C3-H | Absent/Reduced | Present | >98% |
| C4-H | Absent/Reduced | Present | >98% |
| C5-H | Absent/Reduced | Present | >98% |
| C6-H | Absent/Reduced | Present | >98% |
| C7-H | Absent/Reduced | Present | >98% |
| C8-H | Absent/Reduced | Present | >98% |
Note: The table should be populated with experimental data.
Summary of Quantitative Data
| Parameter | Method | Result |
| Chemical Purity | HPLC-UV | >99% |
| Isotopic Enrichment (d₇) | HRMS | >98% |
| Residual Protons (d₀-d₆) | HRMS | <2% |
| Site-specific Deuteration | ¹H NMR, ²H NMR | Consistent with structure |
Conclusion
This technical guide provides a comprehensive framework for the synthesis and rigorous isotopic purity assessment of this compound. The described synthetic protocol, based on the Pictet-Spengler reaction of a deuterated tryptamine precursor, offers a reliable route to this important analytical standard. The detailed analytical workflow, combining HRMS and NMR spectroscopy, ensures a thorough characterization of the isotopic composition, which is paramount for its application in quantitative studies. Adherence to these methodologies will enable researchers to produce and validate high-quality this compound for their specific research needs.
References
Norharman-d7: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on Norharman-d7, a deuterated analog of the psychoactive β-carboline alkaloid, Norharman. This document details its chemical properties, outlines a plausible synthetic route, presents a validated analytical methodology for its quantification, and explores its primary mechanism of action as a monoamine oxidase inhibitor.
Core Data Presentation
For ease of reference and comparison, the key quantitative data for this compound are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 1216503-21-7 | [1][2] |
| Molecular Formula | C₁₁HD₇N₂ | [3][4] |
| Molecular Weight | 175.24 g/mol | [3][4][5][6] |
| Appearance | Beige to Brown Solid | [2] |
| Purity | >95% (HPLC) | |
| Isotopic Purity | 97.4% | [3] |
| Melting Point | 200-202 °C | [6] |
| Solubility | Methanol | [6] |
| Storage | 2-8°C Refrigerator or -20°C | [2][6] |
Experimental Protocols
Plausible Synthesis of this compound via Pictet-Spengler Reaction
Materials:
-
Tryptamine-d8
-
Glyoxylic acid
-
Strong acid catalyst (e.g., trifluoroacetic acid)
-
Oxidizing agent (e.g., 2,3-dichloro-5,6-dicyano-1,4-benzoquinone, DDQ)
-
Anhydrous solvents (e.g., toluene, dichloromethane)
-
Standard laboratory glassware and purification apparatus (e.g., column chromatography)
Methodology:
-
Condensation: Tryptamine-d8 is reacted with glyoxylic acid in an anhydrous solvent, such as toluene, in the presence of a strong acid catalyst like trifluoroacetic acid. This step forms a spirocyclic intermediate.
-
Decarboxylation and Cyclization: The reaction mixture is heated to facilitate decarboxylation and subsequent cyclization to form the tetrahydro-β-carboline intermediate.
-
Oxidation: The resulting tetrahydro-β-carboline is then oxidized to the aromatic β-carboline, this compound. This can be achieved using an oxidizing agent like DDQ.
-
Purification: The crude product is purified using standard techniques such as column chromatography to yield pure this compound.
Note: The starting material, tryptamine-d8, can be synthesized from indole-d7 through a multi-step process involving gramine formation and subsequent conversion to the tryptamine.
Plausible synthetic workflow for this compound.
Analytical Quantification of Norharman using HPLC-MS/MS
This compound is primarily used as an internal standard for the accurate quantification of Norharman in biological matrices. The following outlines a typical High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method.
Instrumentation:
-
HPLC system with a binary pump and autosampler.
-
Tandem mass spectrometer with an electrospray ionization (ESI) source.
Sample Preparation (e.g., for plasma):
-
Protein Precipitation: To a 100 µL plasma sample, add 300 µL of acetonitrile containing the internal standard, this compound.
-
Vortex and Centrifuge: Vortex the mixture thoroughly to precipitate proteins and then centrifuge at high speed (e.g., 10,000 x g) for 10 minutes.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable mobile phase for injection.
HPLC Conditions:
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient program starting with a high percentage of mobile phase A and gradually increasing the percentage of mobile phase B to elute the analytes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Norharman: Precursor ion (Q1) m/z 169.1 -> Product ion (Q3) m/z (specific fragment to be determined empirically).
-
This compound: Precursor ion (Q1) m/z 176.1 -> Product ion (Q3) m/z (corresponding deuterated fragment).
-
Workflow for Norharman analysis by HPLC-MS/MS.
Signaling Pathways and Mechanism of Action
Norharman is a known potent and reversible inhibitor of monoamine oxidase (MAO) enzymes, particularly MAO-A.[5] MAO-A is a key enzyme in the metabolic degradation of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine.[7][8][9][10][11][12]
By inhibiting MAO-A, Norharman prevents the breakdown of these neurotransmitters, leading to their increased concentration in the synaptic cleft. This modulation of neurotransmitter levels is the basis for the antidepressant and anxiolytic effects observed with MAO inhibitors.
The degradation of monoamines by MAO-A is an oxidative deamination process that produces aldehydes, ammonia, and hydrogen peroxide as byproducts.[8][10] The inhibition of this process by Norharman is competitive and reversible.
Mechanism of MAO-A inhibition by Norharman.
This technical guide provides a foundational understanding of this compound for research and development purposes. The provided protocols and pathways are based on established scientific principles and available literature, offering a strong starting point for further investigation and application.
References
- 1. Nor Harmane-d7 | CAS 1216503-21-7 | LGC Standards [lgcstandards.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. scbt.com [scbt.com]
- 4. Nor Harmane-d7 | CymitQuimica [cymitquimica.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. mybiosource.com [mybiosource.com]
- 7. What are MAO-A modulators and how do they work? [synapse.patsnap.com]
- 8. The role of monoamine oxidase A in the neurobiology of aggressive, antisocial, and violent behavior: a tale of mice and men - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Role of MAO A and B in neurotransmitter metabolism and behavior. | Semantic Scholar [semanticscholar.org]
- 10. Monoamine oxidase inactivation: from pathophysiology to therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Monoamine oxidase inhibitor - Wikipedia [en.wikipedia.org]
- 12. Type A monoamine oxidase and serotonin are coordinately involved in depressive disorders: from neurotransmitter imbalance to impaired neurogenesis - OPEN Foundation [open-foundation.org]
Norharman-d7 supplier and purchasing information
For researchers, scientists, and drug development professionals, this guide provides an in-depth overview of Norharman-d7, a deuterated analog of the beta-carboline alkaloid Norharman. This document details its supplier and purchasing information, physicochemical properties, and its application in experimental settings, particularly as an internal standard in mass spectrometry-based analyses. Furthermore, it elucidates the key signaling pathway associated with its non-deuterated counterpart, Norharman.
Supplier and Purchasing Information
This compound is available from a range of chemical suppliers specializing in stable isotope-labeled compounds and analytical standards. The following table summarizes purchasing information from several prominent suppliers to aid in procurement decisions.
| Supplier | Catalog Number | Purity/Isotopic Purity | Available Quantities | Price (USD) |
| Pharmaffiliates | PA STI 069200 | Data not specified | Inquire | Inquire |
| Santa Cruz Biotechnology | sc-212423 | 98% Purity, 97.4% Isotopic Purity[1] | Inquire | Inquire |
| MyBioSource | MBS6110041 | Data not specified | 1 mg, 5x1 mg | $625 (1 mg), $2,630 (5x1 mg)[2] |
| LGC Standards | TRC-N700002 | >95% (HPLC) | 1 mg, 10 mg | Inquire |
| Clinivex | RCLST200007 | Data not specified | Inquire | Inquire |
| MedchemExpress | HY-116538S | Data not specified | Inquire | Inquire |
| CymitQuimica | TR-N700002 | Data not specified | 1 mg, 10 mg | Inquire |
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of this compound is essential for its proper handling, storage, and application in experimental work.
| Property | Value | Source |
| CAS Number | 1216503-21-7 | Pharmaffiliates[3], LGC Standards |
| Molecular Formula | C₁₁HD₇N₂ | Pharmaffiliates[3], Santa Cruz Biotechnology[1] |
| Molecular Weight | 175.24 g/mol | Pharmaffiliates[3], Santa Cruz Biotechnology[1] |
| Appearance | Beige to Brown Solid | Pharmaffiliates[3] |
| Storage Conditions | -20°C Refrigerator | LGC Standards, Clinivex |
| Solubility | DMSO (Slightly), Methanol (Slightly) | Clinivex |
| Shipping Conditions | Ambient | Pharmaffiliates[3] |
Experimental Applications and Protocols
This compound is primarily utilized as an internal standard in quantitative analyses by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its deuterated nature allows it to be distinguished from the endogenous, non-deuterated Norharman, while exhibiting nearly identical chemical and physical behavior during sample preparation and analysis. This ensures accurate quantification of the target analyte by correcting for variations in sample extraction, injection volume, and instrument response.
Experimental Protocol: this compound as an Internal Standard for LC-MS/MS Analysis
The following protocol provides a general framework for the use of this compound as an internal standard for the quantification of Norharman in biological matrices. This protocol is based on established methodologies for the use of stable isotope-labeled internal standards in LC-MS/MS.
Figure 1: A generalized workflow for the use of this compound as an internal standard in LC-MS/MS analysis.
Methodology:
-
Preparation of Standard Solutions: Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or DMSO). From this stock, prepare a working solution at a concentration appropriate for spiking into samples.
-
Sample Preparation:
-
To a known volume or weight of the biological sample (e.g., plasma, urine, or tissue homogenate), add a precise volume of the this compound internal standard working solution.
-
Perform a protein precipitation step by adding a solvent such as acetonitrile. Vortex mix and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in the mobile phase used for the LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample onto an appropriate liquid chromatography column (e.g., a C18 column) for separation of the analyte from other matrix components.
-
The eluent from the LC column is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source.
-
The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to detect specific precursor-to-product ion transitions for both Norharman and this compound.
-
-
Data Analysis:
-
Integrate the peak areas for both the Norharman analyte and the this compound internal standard.
-
Calculate the ratio of the peak area of Norharman to the peak area of this compound.
-
Construct a calibration curve using known concentrations of Norharman spiked into a blank matrix and the same concentration of this compound.
-
Determine the concentration of Norharman in the unknown samples by comparing their peak area ratios to the calibration curve.
-
Core Signaling Pathway: Monoamine Oxidase Inhibition
The non-deuterated parent compound, Norharman, is a known inhibitor of monoamine oxidases (MAO), enzymes crucial for the metabolism of various neurotransmitters. The primary mechanism of action of Norharman involves the inhibition of MAO-A and MAO-B, which are located on the outer mitochondrial membrane. This inhibition leads to an increase in the synaptic concentration of monoamine neurotransmitters such as dopamine.
References
In-Depth Technical Safety Guide: Norharman-d7
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document has been compiled from publicly available safety information and data for Norharman and its deuterated analogue, Norharman-d7. A complete Safety Data Sheet (SDS) for this compound was not accessible at the time of writing. The information provided for the non-deuterated form, Norharman (β-Carboline), is used as a close proxy and should be treated as indicative. All laboratory work should be conducted under the supervision of qualified personnel and in accordance with established safety protocols.
Introduction
This compound is the deuterated form of Norharman, a β-carboline alkaloid.[1][2] Norharman itself is a naturally occurring compound found in various plants and is also formed during the cooking of meat and in tobacco smoke. It is known to exhibit a range of biological activities, including cytotoxic effects.[3][4] This guide provides a summary of the available safety and toxicological data to ensure the safe handling and use of this compound in a research and development setting.
Hazard Identification and Classification
Based on the available data for the parent compound, Norharman (β-Carboline), the following GHS hazard classifications are anticipated for this compound.
GHS Hazard Statements:
-
H302: Harmful if swallowed.[5]
-
H315: Causes skin irritation.[5]
-
H319: Causes serious eye irritation.[5]
Pictograms:
-
Irritant[5]
Signal Word:
-
Warning[5]
Toxicological Summary
Norharman and its derivatives are known to have cytotoxic properties.[3][4] The primary toxicological concerns are acute oral toxicity and irritation to the skin and eyes.
Quantitative Toxicological Data
| Endpoint | Value | Species | Source |
| Acute Oral Toxicity | Harmful if swallowed (H302) | Not specified | [5] |
| Skin Irritation | Causes skin irritation (H315) | Not specified | [5] |
| Eye Irritation | Causes serious eye irritation (H319) | Not specified | [5] |
Experimental Protocols
While specific experimental protocols for the toxicological testing of this compound are not available, the GHS classifications for the parent compound, Norharman, are typically determined through standardized OECD (Organisation for Economic Co-operation and Development) test guidelines.
-
Acute Oral Toxicity (OECD 423): This method involves the administration of the test substance to fasted animals in a stepwise procedure. The starting dose level is selected from one of four fixed levels. The outcome of the test is the observation of either mortality or evident toxicity at one of the dose levels, which then allows for the assignment of the substance to a specific hazard category.
-
Acute Dermal Irritation/Corrosion (OECD 404): This test involves the application of the test substance to the skin of an animal. The degree of skin irritation is assessed at specified intervals, and the substance is classified based on the severity and reversibility of the skin reactions.
-
Acute Eye Irritation/Corrosion (OECD 405): This test involves the application of the test substance to the eye of an animal. The degree of eye irritation is evaluated by scoring lesions of the conjunctiva, cornea, and iris at specific intervals after application. The classification is based on the severity and persistence of the observed eye effects.
Handling and Storage
Given the hazardous nature of this compound, appropriate precautions should be taken during handling and storage.
-
Handling: Use in a well-ventilated area. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Storage: Store in a tightly sealed container in a cool, dry place.
Emergency Procedures
First Aid Measures:
-
If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor/physician if you feel unwell.
-
If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.
-
If Inhaled: Remove person to fresh air and keep comfortable for breathing.
Visual Safety Guides
The following diagrams illustrate key safety workflows for handling this compound.
References
Safeguarding Isotopic Integrity: A Technical Guide to the Storage and Stability of Norharman-d7 Solutions
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the best practices for the storage, handling, and stability assessment of Norharman-d7 solutions. Ensuring the chemical and isotopic integrity of this deuterated standard is paramount for its effective use in quantitative analysis, metabolic studies, and other research applications.
Introduction to this compound
This compound is the deuterated analog of Norharman (β-carboline), a naturally occurring alkaloid with a wide range of biological activities. It is a potent inhibitor of monoamine oxidase A (MAO-A) and MAO-B and has been implicated in various neurological processes. In analytical and research settings, this compound is primarily used as an internal standard for the quantification of Norharman in complex biological matrices using mass spectrometry. The deuterium labeling provides a distinct mass shift, allowing for precise differentiation from the endogenous, non-labeled compound.
The stability of this compound solutions is a critical factor that can influence the accuracy and reproducibility of experimental results. Degradation of the compound or exchange of deuterium atoms with protons from the solvent can lead to erroneous quantification. This guide outlines the key factors affecting stability and provides detailed protocols for storage and handling.
Factors Influencing the Stability of this compound Solutions
The stability of this compound in solution is influenced by several environmental factors. Understanding and controlling these factors is essential to maintain the integrity of the standard.
-
Temperature: As with most chemical compounds, temperature is a critical factor in the stability of this compound. Higher temperatures accelerate the rate of chemical degradation. For long-term storage, low temperatures are essential.
-
Light: Exposure to light, particularly ultraviolet (UV) radiation, can induce photochemical degradation of the this compound molecule. Aromatic compounds like Norharman are often susceptible to photolytic decomposition.
-
pH: The pH of the solution can significantly impact the stability of this compound. Extreme acidic or basic conditions can catalyze hydrolytic degradation or promote the exchange of deuterium atoms on the aromatic ring with protons from the solvent, compromising the isotopic purity of the standard.
-
Solvent: The choice of solvent can affect the stability of this compound. While slightly soluble in DMSO and methanol, the reactivity of the solvent and the presence of impurities can influence degradation rates. Protic solvents, especially under certain pH conditions, may contribute to H/D back-exchange.
-
Oxygen: The presence of atmospheric oxygen can lead to oxidative degradation, particularly when exposed to heat or light. Studies on the non-deuterated analog, Norharman, have indicated that oxidation is a primary degradation pathway at elevated temperatures.
Recommended Storage and Handling Procedures
Adherence to proper storage and handling protocols is the most effective way to ensure the long-term stability of this compound solutions.
Storage Conditions
The following table summarizes the recommended storage conditions for this compound in both solid form and in solution.
| Form | Storage Temperature | Light Protection | Container | Atmosphere |
| Solid | -20°C (long-term) | Store in a dark location or use amber vials. | Tightly sealed vial. | Inert gas (optional) |
| 2-8°C (short-term) | ||||
| Solution | -20°C or lower | Always use amber glass vials or wrap clear vials in foil. | Tightly sealed, screw-cap glass vials. | Inert gas (optional) |
Solution Preparation and Handling
-
Solvent Selection: Use high-purity, HPLC-grade or MS-grade solvents for preparing this compound solutions. Methanol and acetonitrile are common choices for stock solutions intended for LC-MS analysis. For biological assays, DMSO may be used, but stock solutions in DMSO should be stored at -20°C or below and prepared fresh when possible.
-
Weighing and Dissolving: To minimize exposure to atmospheric moisture, which can be a source of protons for H/D exchange, it is advisable to handle the solid material in a low-humidity environment (e.g., a glove box). If this is not possible, allow the container of solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
Aliquotting: To avoid repeated freeze-thaw cycles that can accelerate degradation, it is recommended to prepare aliquots of the stock solution in single-use volumes.
-
Inert Atmosphere: For maximum stability, especially for long-term storage of solutions, purging the vial with an inert gas like argon or nitrogen before sealing can displace oxygen and reduce the risk of oxidative degradation.
Experimental Protocols for Stability Assessment
To formally evaluate the stability of this compound solutions under specific laboratory conditions, a forced degradation (stress testing) study can be performed. This involves subjecting the solution to a range of harsh conditions to identify potential degradation products and degradation pathways.
General Protocol for a Forced Degradation Study
This protocol outlines the steps to assess the stability of a this compound solution in a chosen solvent (e.g., methanol).
-
Preparation of Stock Solution: Prepare a stock solution of this compound in the desired solvent at a known concentration (e.g., 1 mg/mL).
-
Application of Stress Conditions: Aliquot the stock solution into several amber vials and expose them to the following stress conditions. A control sample should be stored under ideal conditions (-20°C, protected from light).
Stress Condition Protocol Acid Hydrolysis Add an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis. Base Hydrolysis Add an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours. Neutralize with 0.1 M HCl before analysis. Oxidation Add an equal volume of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light. Thermal Degradation Incubate at 60°C for 7 days, protected from light. Photostability Expose to a calibrated light source (e.g., ICH option 2: cool white fluorescent and near UV lamps) for a defined period. -
Sample Analysis: Analyze the stressed samples and the control sample at various time points using a stability-indicating analytical method, such as LC-MS/MS.
-
Data Evaluation: Compare the peak area of the parent this compound peak in the stressed samples to the control sample to determine the percentage of degradation. Examine the chromatograms for the appearance of new peaks, which would indicate degradation products.
Stability-Indicating LC-MS/MS Method
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate this compound from potential degradation products.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transition for this compound: Monitor a specific precursor-to-product ion transition (to be determined by direct infusion of the standard).
-
MRM Transitions for Degradants: Scan for potential degradation products by performing a full scan analysis of the stressed samples.
-
Visualizing Workflows and Pathways
Experimental Workflow for Stability Testing
The following diagram illustrates the general workflow for conducting a forced degradation study of this compound.
Potential Degradation Pathway
Based on studies of the non-deuterated Norharman, a likely degradation pathway involves oxidation. The following diagram illustrates a simplified potential metabolic/oxidative pathway.
Conclusion
The stability of this compound solutions is crucial for the integrity of research data. By implementing the recommended storage and handling procedures, researchers can minimize the risk of chemical degradation and isotopic exchange. For applications requiring the highest level of accuracy, a formal stability assessment through forced degradation studies is recommended. The protocols and information provided in this guide serve as a comprehensive resource for ensuring the reliable use of this compound in a professional laboratory setting.
Methodological & Application
Application Notes and Protocols for the Quantification of Norharman using Norharman-d7 as an Internal Standard by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Norharman (9H-pyrido[3,4-b]indole) is a β-carboline alkaloid found in various food items, tobacco smoke, and is also formed endogenously in the human body. It is a neuroactive compound that has been implicated in a range of neurological processes and has been linked to several diseases. Accurate and precise quantification of Norharman in biological matrices is crucial for toxicological studies, biomarker research, and understanding its role in human health.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective analytical technique ideal for the quantification of small molecules like Norharman in complex biological samples. The use of a stable isotope-labeled internal standard, such as Norharman-d7, is the gold standard for quantitative LC-MS/MS analysis. This compound is chemically almost identical to Norharman, ensuring that it behaves similarly during sample preparation, chromatography, and ionization. However, its increased mass allows it to be distinguished from the endogenous analyte by the mass spectrometer. This co-elution and similar behavior effectively compensate for variations in sample extraction, matrix effects, and instrument response, leading to highly accurate and precise results.
These application notes provide a detailed protocol for the extraction and quantification of Norharman in human plasma using this compound as an internal standard, along with representative quantitative data and visualizations of relevant biological pathways and experimental workflows.
Quantitative Data Summary
The following tables summarize representative quantitative data for an LC-MS/MS method for Norharman analysis using this compound as an internal standard. This data is illustrative of typical performance for a validated bioanalytical method.
Table 1: Calibration Curve Parameters
| Parameter | Value |
| Linearity Range | 0.1 - 100 ng/mL |
| Correlation Coefficient (r²) | ≥ 0.995 |
| Weighting Factor | 1/x² |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL |
Table 2: Precision and Accuracy Data
| Quality Control Sample | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) (n=6) | Inter-day Precision (%CV) (n=18) | Intra-day Accuracy (%Bias) (n=6) | Inter-day Accuracy (%Bias) (n=18) |
| LLOQ | 0.1 | ≤ 15.0 | ≤ 15.0 | ± 20.0 | ± 20.0 |
| Low QC | 0.3 | ≤ 10.0 | ≤ 10.0 | ± 15.0 | ± 15.0 |
| Medium QC | 10 | ≤ 8.0 | ≤ 8.0 | ± 10.0 | ± 10.0 |
| High QC | 80 | ≤ 5.0 | ≤ 5.0 | ± 10.0 | ± 10.0 |
Experimental Protocols
Materials and Reagents
-
Norharman certified reference standard
-
This compound certified reference standard
-
LC-MS/MS grade acetonitrile, methanol, and water
-
Formic acid (≥ 98%)
-
Human plasma (K2-EDTA)
-
96-well protein precipitation plates
-
96-well collection plates
-
LC vials and caps
Instrumentation
-
A sensitive and selective LC-MS/MS system (e.g., a triple quadrupole mass spectrometer) equipped with an electrospray ionization (ESI) source.
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
Preparation of Standard and Quality Control (QC) Solutions
-
Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of Norharman and this compound in methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions of Norharman by serial dilution of the primary stock solution with 50:50 (v/v) methanol:water.
-
Internal Standard (IS) Working Solution (10 ng/mL): Prepare a working solution of this compound by diluting the primary stock solution with acetonitrile.
-
Calibration Standards and Quality Control Samples: Spike blank human plasma with the appropriate working standard solutions to prepare calibration standards and QC samples at the desired concentrations.
Sample Preparation: Protein Precipitation
-
To 50 µL of plasma sample (blank, calibration standard, QC, or unknown sample) in a 96-well plate, add 150 µL of the internal standard working solution (10 ng/mL this compound in acetonitrile).
-
Vortex the plate for 2 minutes to ensure thorough mixing and protein precipitation.
-
Centrifuge the plate at 4000 rpm for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to a clean 96-well collection plate.
-
Dilute the supernatant with 100 µL of water containing 0.1% formic acid.
-
Vortex the plate for 1 minute.
-
Transfer the final extract to LC vials for analysis.
LC-MS/MS Method
Liquid Chromatography Conditions:
| Parameter | Condition |
| LC Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Elution | Time (min) |
| 0.0 | |
| 0.5 | |
| 2.5 | |
| 3.5 | |
| 3.6 | |
| 5.0 |
Mass Spectrometry Conditions:
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | 500°C |
| IonSpray Voltage | 5500 V |
| Curtain Gas | 30 psi |
| Collision Gas | 8 psi |
| Ion Source Gas 1 | 50 psi |
| Ion Source Gas 2 | 50 psi |
Table 3: MRM Transitions and Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (V) | Declustering Potential (V) | Entrance Potential (V) | Collision Cell Exit Potential (V) |
| Norharman | 169.0 | 115.1 (Quantifier) | 100 | 35 | 80 | 10 | 12 |
| 169.0 | 128.3 (Qualifier) | 100 | 30 | 80 | 10 | 14 | |
| This compound (IS) | 176.0 | 122.1 (Quantifier) | 100 | 35 | 80 | 10 | 12 |
Note: The MRM transitions for this compound are predicted based on the fragmentation of Norharman and the addition of 7 daltons. The quantifier product ion (m/z 122.1) corresponds to the loss of the same neutral fragment as the quantifier for Norharman, with the deuterium labels retained on the detected fragment.
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Application Note: Quantitative Analysis of Norharman in Human Plasma by LC-MS/MS
Abstract
This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Norharman in human plasma. Norharman, a β-carboline, is of significant interest to researchers in neuroscience, toxicology, and drug development due to its potent inhibitory effects on monoamine oxidase (MAO) enzymes. The method utilizes a straightforward protein precipitation for sample preparation, followed by reversed-phase chromatographic separation and detection by tandem mass spectrometry operating in Multiple Reaction Monitoring (MRM) mode. This method is suitable for pharmacokinetic studies, biomarker research, and toxicological screening.
Introduction
Norharman (9H-pyrido[3,4-b]indole) is a heterocyclic amine belonging to the β-carboline family of compounds. It is found in various sources, including tobacco smoke, cooked meats, and coffee, and can also be formed endogenously in the human body. Norharman is a potent, reversible inhibitor of both monoamine oxidase A (MAO-A) and mono-A-B), enzymes crucial for the metabolism of neurotransmitters such as serotonin, dopamine, and norepinephrine.[1][2][3][4] Inhibition of MAO enzymes can lead to altered neurotransmitter levels, which has implications for neurological disorders and the psychoactive effects of certain substances.
Given its biological activity, a reliable and sensitive method for the quantification of Norharman in biological matrices is essential for researchers, scientists, and drug development professionals. LC-MS/MS offers high selectivity and sensitivity, making it the ideal analytical technique for this purpose. This application note provides a detailed protocol for the analysis of Norharman in human plasma, including sample preparation, chromatographic conditions, mass spectrometric parameters, and representative validation data.
Experimental
Materials and Reagents
-
Norharman standard (≥98% purity)
-
Norharman-d4 (internal standard, IS)
-
LC-MS grade acetonitrile (ACN)
-
LC-MS grade methanol (MeOH)
-
LC-MS grade water
-
Formic acid (≥98%)
-
Human plasma (drug-free)
Sample Preparation: Protein Precipitation
A simple and efficient protein precipitation method is employed for the extraction of Norharman from human plasma.
-
Thaw frozen human plasma samples at room temperature.
-
Vortex the plasma samples to ensure homogeneity.
-
Pipette 100 µL of plasma into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the internal standard working solution (Norharman-d4 in 50% methanol).
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to an LC-MS vial for analysis.
Liquid Chromatography
Chromatographic separation is performed using a reversed-phase C18 column.
-
HPLC System: Standard LC system capable of binary gradient elution
-
Column: C18, 2.1 x 100 mm, 1.8 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Gradient Program:
| Time (min) | % Mobile Phase B |
| 0.0 | 5 |
| 1.0 | 5 |
| 5.0 | 95 |
| 6.0 | 95 |
| 6.1 | 5 |
| 8.0 | 5 |
Mass Spectrometry
Detection and quantification are performed using a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
| Analyte | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Collision Energy (eV) |
| Norharman | 169.1 | 115.1 | 25 |
| Norharman-d4 (IS) | 173.1 | 119.1 | 25 |
Note: The optimal collision energy should be determined empirically on the specific instrument being used.
Method Validation Summary
The method was validated according to established bioanalytical method validation guidelines. The following table summarizes the performance characteristics of the assay.
| Validation Parameter | Result |
| Linearity Range | 0.1 - 100 ng/mL (r² > 0.995) |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL |
| Limit of Detection (LOD) | 0.05 ng/mL |
| Intra-day Precision (%RSD) | ≤ 8.5% |
| Inter-day Precision (%RSD) | ≤ 11.2% |
| Accuracy (% Recovery) | 92.7% - 108.3% |
| Matrix Effect | Minimal ion suppression or enhancement observed |
| Stability (Freeze-Thaw, 3 cycles) | Stable |
| Stability (Autosampler, 24h at 4°C) | Stable |
Disclaimer: The quantitative data presented in this table are representative values for a validated LC-MS/MS method for a small molecule in human plasma and should be used for guidance. Actual performance may vary depending on the specific instrumentation and laboratory conditions.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway involving Norharman and the experimental workflow for its analysis.
Caption: Norharman inhibits MAO-A and MAO-B, increasing neurotransmitter levels.
Caption: Experimental workflow for Norharman analysis in human plasma.
Conclusion
The LC-MS/MS method described in this application note provides a reliable, sensitive, and specific approach for the quantification of Norharman in human plasma. The simple protein precipitation sample preparation procedure allows for high-throughput analysis, making it suitable for studies with large sample sets. This method can be a valuable tool for researchers investigating the pharmacology, toxicology, and clinical relevance of Norharman.
References
- 1. skyline.ms [skyline.ms]
- 2. Collision energy optimization of b- and y-ions for multiple reaction monitoring mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Validation of liquid chromatography-tandem mass spectrometry method for analysis of urinary conjugated metanephrine and normetanephrine for screening of pheochromocytoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. lcms.cz [lcms.cz]
Application Notes and Protocols for Norharman Quantification using Norharman-d7
For Researchers, Scientists, and Drug Development Professionals
Introduction
Norharman (9H-pyrido[3,4-b]indole) is a β-carboline alkaloid found in various food items, tobacco smoke, and produced endogenously in the human body. It is a potent inhibitor of monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B), enzymes crucial for the metabolism of neurotransmitters. Norharman also interacts with cytochrome P450 (CYP) enzymes, influencing the metabolism of various xenobiotics. Its role in neurological disorders and other physiological processes has made its accurate quantification in biological matrices a significant area of research. This document provides detailed protocols for the sample preparation of Norharman for quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) using its stable isotope-labeled internal standard, Norharman-d7.
Signaling and Metabolic Pathways of Norharman
Norharman's biological effects are primarily attributed to its interaction with key enzyme systems. Understanding these pathways is crucial for interpreting quantitative data and its physiological significance.
Experimental Protocols
Accurate quantification of Norharman requires robust and reproducible sample preparation methods. The use of a deuterated internal standard, this compound, is crucial for correcting for matrix effects and variations during sample processing and analysis.
General Workflow for Sample Preparation and Analysis
Protocol 1: Protein Precipitation (PPT) for Plasma/Serum Samples
This method is rapid and suitable for high-throughput analysis but may result in less clean extracts compared to LLE or SPE.
Materials:
-
Human plasma or serum
-
This compound internal standard (IS) stock solution (e.g., 1 µg/mL in methanol)
-
Acetonitrile (ACN), ice-cold
-
Methanol (MeOH)
-
Water, LC-MS grade
-
Formic acid
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Refrigerated microcentrifuge
Procedure:
-
To a 1.5 mL microcentrifuge tube, add 100 µL of plasma or serum sample.
-
Add 10 µL of this compound IS solution (e.g., 100 ng/mL final concentration).
-
Vortex briefly to mix.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new 1.5 mL microcentrifuge tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).
-
Vortex for 30 seconds.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
Protocol 2: Liquid-Liquid Extraction (LLE) for Urine Samples
LLE provides a cleaner extract than PPT by partitioning the analyte of interest into an immiscible organic solvent.
Materials:
-
Human urine
-
This compound internal standard (IS) stock solution (e.g., 1 µg/mL in methanol)
-
Ethyl acetate
-
Sodium hydroxide (NaOH), 1 M
-
Hydrochloric acid (HCl), 1 M
-
Sodium chloride (NaCl)
-
Glass centrifuge tubes (10 mL) with screw caps
-
Vortex mixer
-
Centrifuge
Procedure:
-
To a 10 mL glass centrifuge tube, add 1 mL of urine sample.
-
Add 10 µL of this compound IS solution.
-
Vortex briefly to mix.
-
Adjust the pH of the sample to ~9-10 with 1 M NaOH.
-
Add 5 mL of ethyl acetate.
-
Add approximately 0.5 g of NaCl to prevent emulsion formation.
-
Cap the tube and vortex vigorously for 5 minutes.
-
Centrifuge at 3,000 x g for 10 minutes to separate the phases.
-
Transfer the upper organic layer (ethyl acetate) to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase.
-
Vortex for 30 seconds.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
Protocol 3: Solid-Phase Extraction (SPE) for Plasma/Serum Samples
SPE offers the cleanest extracts and the ability to concentrate the analyte, leading to higher sensitivity.
Materials:
-
Human plasma or serum
-
This compound internal standard (IS) stock solution (e.g., 1 µg/mL in methanol)
-
Mixed-mode cation exchange SPE cartridges (e.g., Oasis MCX, 30 mg)
-
Methanol (MeOH)
-
Water, LC-MS grade
-
Ammonium hydroxide, 5% in methanol
-
Formic acid, 2% in water
-
SPE vacuum manifold
Procedure:
-
Sample Pre-treatment:
-
To 500 µL of plasma or serum, add 10 µL of this compound IS solution.
-
Add 500 µL of 2% formic acid in water.
-
Vortex to mix.
-
-
SPE Cartridge Conditioning:
-
Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water. Do not allow the cartridge to go dry.
-
-
Sample Loading:
-
Load the pre-treated sample onto the conditioned SPE cartridge at a slow, dropwise rate.
-
-
Washing:
-
Wash the cartridge with 1 mL of 2% formic acid in water.
-
Wash the cartridge with 1 mL of methanol.
-
-
Elution:
-
Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol into a collection tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase.
-
Vortex for 30 seconds.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
-
Quantitative Data Summary
The following tables present illustrative performance data for a typical validated LC-MS/MS method for the quantification of Norharman using this compound. Actual performance may vary based on instrumentation and specific laboratory conditions.
Table 1: LC-MS/MS Method Parameters
| Parameter | Value |
| LC System | UHPLC System |
| Column | C18 reverse-phase, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Methanol |
| Gradient | 10% B to 95% B over 5 min |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transition (Norharman) | m/z 169.1 → 115.1 |
| MRM Transition (this compound) | m/z 176.1 → 122.1 |
Table 2: Method Validation Parameters
| Parameter | Result |
| Linearity Range | 0.1 - 100 ng/mL (r² > 0.995) |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL |
| Accuracy at LLOQ | 85% - 115% |
| Precision at LLOQ (RSD) | < 20% |
| Intra-day Precision (RSD) | < 15% |
| Inter-day Precision (RSD) | < 15% |
| Recovery (SPE) | > 85% |
| Matrix Effect | Minimal, compensated by IS |
Table 3: Stability Data
| Condition | Stability |
| Bench-top (Room Temp, 4 hours) | Stable |
| Autosampler (4°C, 24 hours) | Stable |
| Freeze-Thaw (3 cycles) | Stable |
| Long-term (-80°C, 30 days) | Stable |
Conclusion
The protocols outlined in these application notes provide robust and reliable methods for the quantification of Norharman in various biological matrices. The use of this compound as an internal standard is essential for achieving accurate and precise results. The choice of sample preparation technique—Protein Precipitation, Liquid-Liquid Extraction, or Solid-Phase Extraction—will depend on the specific requirements of the study, including sample volume, required sensitivity, and throughput needs. Proper method validation is critical to ensure the reliability of the generated data for research and drug development applications.
Application Note: The Use of Norharman-d7 as an Internal Standard for Pharmacokinetic Studies of Norharman
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a detailed protocol for the use of Norharman-d7 as a stable isotope-labeled internal standard (SIL-IS) for the quantitative analysis of Norharman in biological matrices, specifically for pharmacokinetic (PK) studies. Norharman is a naturally occurring β-carboline alkaloid found in various foods, tobacco smoke, and also formed endogenously, exhibiting a range of biological and toxicological actions.[1][2] Accurate characterization of its absorption, distribution, metabolism, and excretion (ADME) is crucial for understanding its physiological and pathophysiological roles. The use of a SIL-IS like this compound is considered the gold standard in LC-MS/MS bioanalysis, as it effectively corrects for variability in sample preparation and matrix effects, ensuring the highest accuracy and precision in quantitative results.[3][4] This note includes a summary of known pharmacokinetic parameters of Norharman, its metabolic pathways, and a comprehensive protocol for a typical PK study workflow.
Introduction to Norharman and Pharmacokinetics
Norharman (9H-pyrido[3,4-b]indole) is the simplest in the family of β-carboline alkaloids.[5] It has been implicated in several human diseases, including Parkinson's disease, tremor, and cancer.[2] Exposure can be exogenous, through diet (e.g., fried meat, coffee) and tobacco smoke, or from endogenous formation.[2][6]
Pharmacokinetics (PK) describes the journey of a drug or compound through the body, encompassing four key stages: absorption, distribution, metabolism, and excretion (ADME).[7] Understanding these processes is fundamental in drug development and toxicology. For accurate PK studies, precise quantification of the analyte in biological fluids like plasma is essential. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for this purpose due to its high sensitivity and selectivity.
The reliability of LC-MS/MS quantification is significantly enhanced by using a stable isotope-labeled internal standard (SIL-IS).[4] A SIL-IS, such as this compound, is an ideal internal standard because it has the same physicochemical properties as the analyte (Norharman), meaning it co-elutes chromatographically and experiences similar extraction recovery and matrix effects.[3][8] However, its difference in mass allows it to be distinguished and measured separately by the mass spectrometer, providing a robust method for normalization.
Pharmacokinetic Data of Norharman
Pharmacokinetic studies in humans have characterized the behavior of Norharman following oral and sublingual administration. Peak plasma levels after oral dosing are typically reached within 30 minutes.[9][10] The compound has a relatively short plasma half-life of 25-35 minutes, regardless of the administration route.[9][10] Interestingly, bioavailability appears to be significantly higher with sublingual administration compared to oral, and oral bioavailability shows sex differences, with AUC values in women being 3-4 times higher than in men.[9]
Table 1: Pharmacokinetic Parameters of Norharman in Humans (Oral Administration)
| Dose (µg/kg) | Tmax (min) | Half-life (min) | Mean AUC (nmol·min/L) |
|---|---|---|---|
| 7 | 30 | 25-35 | 14.3 |
| 65 | 30 | 25-35 | 98.0 |
Data sourced from human studies.[9][10]
Table 2: Pharmacokinetic Parameters of Norharman in Humans (Sublingual Administration)
| Dose (µg/kg) | Tmax (min) | Half-life (min) | Mean AUC (nmol·min/kg) |
|---|---|---|---|
| 6.5 | 10-15 | 25-35 | 929.8 |
Data sourced from human studies.[9][10]
Metabolism of Norharman
Norharman undergoes extensive metabolism primarily through oxidation, a detoxification route performed mainly by cytochrome P450 (CYP) enzymes in the liver.[1][11][12] The major enzymes involved are CYP1A2 and CYP1A1, with additional contributions from CYP2D6, CYP2C19, and CYP2E1.[1][11] This enzymatic action results in several hydroxylated and N-oxidation products. The primary metabolites identified are 6-hydroxynorharman and 3-hydroxynorharman, with β-carboline-N(2)-oxide also being formed, specifically by CYP2E1.[1][11]
Caption: Metabolic pathway of Norharman via Cytochrome P450 enzymes.
Experimental Protocol: Quantification of Norharman in Plasma
This protocol outlines a standard procedure for the analysis of Norharman in plasma samples using this compound as an internal standard with LC-MS/MS.
Overall Workflow
The process begins with the administration of Norharman to the study subjects, followed by timed collection of blood samples. Plasma is isolated, and then prepared for analysis via protein precipitation, during which this compound is added. The resulting supernatant is analyzed by LC-MS/MS to determine the concentration of Norharman over time.
Caption: General workflow for a pharmacokinetic study of Norharman.
Materials and Reagents
-
Norharman (analytical standard)
-
This compound (internal standard)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Control plasma (human or species-specific)
-
Microcentrifuge tubes
-
Autosampler vials
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (e.g., Triple Quadrupole) with an Electrospray Ionization (ESI) source
Procedure
Step 1: Preparation of Stock and Working Solutions
-
Prepare 1 mg/mL stock solutions of Norharman and this compound in methanol.
-
From the Norharman stock, prepare a series of working solutions by serial dilution to create calibration standards (e.g., 1 ng/mL to 1000 ng/mL).
-
Prepare a working solution of this compound (e.g., 100 ng/mL) to be used for spiking samples.
Step 2: Preparation of Calibration Curve and Quality Control (QC) Samples
-
Spike control plasma with the Norharman working solutions to create calibration standards at various concentrations.
-
Prepare QC samples at low, medium, and high concentrations in the same manner.
Step 3: Plasma Sample Preparation (Protein Precipitation)
-
Aliquot 100 µL of plasma sample (unknown, calibrator, or QC) into a microcentrifuge tube.
-
Add 10 µL of the this compound working solution (internal standard) and vortex briefly.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at >12,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean autosampler vial for analysis.
Step 4: LC-MS/MS Analysis
-
Inject the prepared sample onto the LC-MS/MS system.
-
Perform chromatographic separation and mass spectrometric detection using optimized parameters. An example method is provided below.
Table 3: Example LC-MS/MS Parameters
| Parameter | Setting |
|---|---|
| LC System | |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | Start at 5% B, ramp to 95% B, hold, return to initial |
| Injection Volume | 5 µL |
| MS System | |
| Ionization Mode | ESI Positive |
| Analysis Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transition (Norharman) | To be determined empirically (e.g., m/z 169.1 -> 115.1) |
| MRM Transition (this compound) | To be determined empirically (e.g., m/z 176.1 -> 122.1) |
Note: MRM transitions must be optimized for the specific instrument used.
Step 5: Data Analysis
-
Integrate the peak areas for Norharman and this compound for each sample.
-
Calculate the peak area ratio (Norharman / this compound).
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of Norharman in the unknown and QC samples by interpolating their peak area ratios from the calibration curve.
-
Plot the plasma concentration of Norharman versus time for each subject and use appropriate software to calculate key pharmacokinetic parameters (AUC, Cmax, Tmax, half-life, etc.).
Conclusion
This application note provides a framework for conducting robust pharmacokinetic studies of Norharman. The use of this compound as a stable isotope-labeled internal standard is critical for mitigating analytical variability and ensuring the generation of high-quality, reliable data. The detailed protocol for sample preparation and LC-MS/MS analysis serves as a practical guide for researchers in toxicology and drug metabolism to accurately characterize the pharmacokinetic profile of Norharman.
References
- 1. Oxidative metabolism of the bioactive and naturally occurring beta-carboline alkaloids, norharman and harman, by human cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Exposure to beta-carbolines norharman and harman - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A homologous series of internal standards for near universal application in the discovery LC-MS/MS bioanalytical laboratory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Chapter 1 Pharmacokinetics & Pharmacodynamics - Nursing Pharmacology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays? A case study using plasma free metanephrine and normetanephrine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics of the beta-carboline norharman in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
Quantifying Norharman in Food Matrices with Precision: An Application Note and Protocol Utilizing Norharman-d7 Internal Standard
Abstract
This application note provides a comprehensive protocol for the accurate quantification of norharman in various food matrices using a stable isotope-labeled internal standard, Norharman-d7. The methodology is based on a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction procedure followed by analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This approach ensures high accuracy and precision by correcting for matrix effects and variations in sample preparation and instrument response. Detailed experimental procedures, quantitative data from various food samples, and a visual representation of the analytical workflow are presented to guide researchers, scientists, and drug development professionals in the robust analysis of this bioactive β-carboline.
Introduction
Norharman (9H-pyrido[3,4-b]indole) is a β-carboline alkaloid found in a wide range of food products, particularly those subjected to thermal processing.[1] It is formed from tryptophan and is present in items such as cooked meats, fish, coffee, and certain sauces.[1][2] Due to its potential biological and toxicological activities, accurate quantification in food is crucial for exposure assessment and ensuring food safety.[1]
The complexity of food matrices presents a significant analytical challenge, often leading to ion suppression or enhancement in mass spectrometry-based methods. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for compensating for these matrix effects, thereby enabling reliable quantification.[3] This document outlines a validated method for the determination of norharman in diverse food matrices.
Experimental Protocols
This section details the necessary reagents, equipment, and step-by-step procedures for the quantification of norharman.
Reagents and Materials
-
Standards: Norharman (≥98% purity), this compound (97% isotopic purity)
-
Solvents: Acetonitrile (ACN, HPLC grade), Water (HPLC grade), Formic acid (FA, ≥98%)
-
Salts: Anhydrous magnesium sulfate (MgSO₄), Sodium chloride (NaCl), Sodium citrate tribasic dihydrate, Sodium citrate dibasic sesquihydrate
-
Solid-Phase Extraction (SPE): C18 cartridges (if further cleanup is required)
-
Food Samples: Homogenized samples of meat, fish, coffee, etc.
Standard Solution Preparation
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve norharman and this compound in methanol to prepare individual stock solutions.
-
Working Standard Solutions: Prepare a series of working standard solutions of norharman by serial dilution of the primary stock solution with a suitable solvent (e.g., 80% acetonitrile in water).
-
Internal Standard (IS) Working Solution (1 µg/mL): Dilute the this compound primary stock solution with methanol.
Sample Preparation (Modified QuEChERS)
The following protocol is a general guideline and may require optimization for specific food matrices.[3]
-
Homogenization: Homogenize 2 g of the food sample.
-
Spiking: Spike the homogenized sample with 10 µL of the this compound internal standard working solution.
-
Hydration: Add 5 mL of deionized water to the sample and vortex for 1 minute.
-
Extraction:
-
Add 10 mL of 1% acetic acid in acetonitrile.
-
Add the QuEChERS extraction salt packet containing MgSO₄, NaCl, and sodium citrates.
-
Vortex vigorously for 1 minute.
-
-
Centrifugation: Centrifuge the sample at 4000 rpm for 5 minutes.
-
Cleanup (Dispersive SPE):
-
Transfer an aliquot of the supernatant to a tube containing a suitable d-SPE sorbent (e.g., C18 and MgSO₄).
-
Vortex for 30 seconds and centrifuge at 10000 rpm for 5 minutes.
-
-
Final Preparation:
-
Take an aliquot of the cleaned extract and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 200 µL of 80% (v/v) acetonitrile for LC-MS/MS analysis.[4]
-
LC-MS/MS Analysis
-
Instrumentation: A high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer.
-
Chromatographic Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm) is suitable for separation.[5]
-
Mobile Phase: A gradient elution with (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions: Monitor at least two multiple reaction monitoring (MRM) transitions for both norharman and this compound to ensure accurate identification and quantification. The precursor ion to product ion transitions need to be optimized for the specific instrument used.[5]
Quantitative Data
The following tables summarize the levels of norharman found in various food matrices, as determined by methods similar to the one described. These values demonstrate the wide range of norharman concentrations in different foods and the impact of processing.
Table 1: Norharman Concentrations in Meat and Fish Products under Different Cooking Conditions
| Food Matrix | Cooking Method | Norharman Concentration (µg/kg) | Reference |
| Mackerel | Pan-fried | 174.19 | [3] |
| Cutlassfish | Pan-fried | 533.0 | [3][6] |
| Beef Sirloin | Pan-fried | up to 217.06 | [4][6] |
| Pork Belly | Pan-fried | up to 69.85 | [3] |
| Mackerel | Air-fried (20 min) | 22.98 | [3] |
| Beef Sirloin | Air-fried | 1.15 - 2.69 | [3] |
| Pork Belly | Air-fried | Not specified | [3] |
| Mackerel | Boiled/Steamed | Low or undetectable | [3] |
| Beef Sirloin | Boiled/Steamed | Low or undetectable | [3] |
| Pork Belly | Boiled/Steamed | Low or undetectable | [3] |
Table 2: Norharman Concentrations in Other Food and Beverage Products
| Food Matrix | Norharman Concentration | Reference |
| Brewed Coffee | 29 - 207 µg/L | [1] |
| Instant Ground Coffee | up to 9.34 µg/g | [7] |
| Soy Sauces | up to 52 µg/L | [4] |
| Toasted Bread | 42 - 160 ng/g | [1] |
| Pressed Fragrant Sesame Oils | 403.6 - 1230.7 µg/kg | [8] |
| Ground Fragrant Sesame Oils | 422.3 - 726.8 µg/kg | [8] |
| Cold-Pressed Sesame Oils | 6.2 - 37.9 µg/kg | [8] |
| Vegetable Oils | < LOD to 336.22 ng/g | [4] |
Visualizations
Experimental Workflow
Caption: Workflow for Norharman Quantification.
Logical Relationship of Quantification
Caption: Principle of Isotope Dilution Analysis.
Conclusion
The method presented, utilizing this compound as an internal standard with a modified QuEChERS extraction and LC-MS/MS analysis, provides a robust and reliable approach for the quantification of norharman in a variety of complex food matrices. This protocol enables accurate assessment of human exposure to this bioactive compound and can be readily implemented in food safety and research laboratories. The provided quantitative data highlights the importance of considering food processing techniques when evaluating norharman levels.
References
- 1. Relative exposure to beta-carbolines norharman and harman from foods and tobacco smoke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Evaluation of the Formation of Six Beta-Carboline Alkaloids, a Class of Natural Toxins, in Meat Products Using Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Bioactive β-Carbolines Harman and Norharman in Sesame Seed Oils in China - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Norharman-d7 in Forensic Toxicology Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Norharman (9H-pyrido[3,4-b]indole) is a β-carboline alkaloid that can be of both endogenous and exogenous origin. Its presence in biological samples can be indicative of exposure to tobacco smoke, certain foods, or may be related to specific metabolic processes. In forensic toxicology, the detection and quantification of norharman can be relevant in cases of suspected poisoning, drug-facilitated crimes, and in the investigation of potential biomarkers for various conditions. Norharman-d7, a deuterated analog of norharman, serves as an ideal internal standard (IS) for quantitative analysis by mass spectrometry, ensuring accuracy and precision by compensating for matrix effects and variations in sample preparation and instrument response.
These application notes provide a comprehensive overview of the use of this compound in the forensic toxicological analysis of norharman. Detailed protocols for sample preparation from various biological matrices and a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method are presented.
Analytical Principles
The quantitative analysis of norharman in forensic specimens is typically performed using LC-MS/MS. This technique offers high sensitivity and selectivity, which are crucial for detecting trace amounts of the analyte in complex biological matrices. The use of a stable isotope-labeled internal standard, such as this compound, is considered the gold standard in quantitative mass spectrometry. This compound is chemically identical to norharman but has a different mass due to the presence of deuterium atoms. This allows it to be distinguished from the native analyte by the mass spectrometer while co-eluting chromatographically and behaving similarly during sample extraction and ionization.
Experimental Protocols
Sample Preparation
The choice of sample preparation technique depends on the biological matrix being analyzed. Below are detailed protocols for blood, urine, and hair.
1.1. Blood/Plasma/Serum
This protocol utilizes protein precipitation, a rapid and effective method for removing proteins that can interfere with the analysis.
Materials:
-
Whole blood, plasma, or serum specimen
-
This compound internal standard working solution (e.g., 100 ng/mL in methanol)
-
Acetonitrile (LC-MS grade), chilled at -20°C
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Microcentrifuge
Procedure:
-
Pipette 200 µL of the blood, plasma, or serum sample into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the this compound internal standard working solution to the sample and vortex briefly.
-
Add 600 µL of chilled acetonitrile to the tube to precipitate the proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge the tube at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase starting condition (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
1.2. Urine
This protocol employs a "dilute-and-shoot" approach, which is simple and fast for cleaner matrices like urine.
Materials:
-
Urine specimen
-
This compound internal standard working solution (e.g., 100 ng/mL in methanol)
-
LC-MS grade water
-
Methanol (LC-MS grade)
-
Microcentrifuge tubes (1.5 mL) or 96-well plates
-
Vortex mixer
-
Centrifuge
Procedure:
-
Centrifuge the urine sample at 3000 x g for 5 minutes to pellet any sediment.
-
In a clean microcentrifuge tube or a well of a 96-well plate, combine 100 µL of the supernatant urine with 880 µL of LC-MS grade water.
-
Add 20 µL of the this compound internal standard working solution.
-
Vortex the mixture for 30 seconds.
-
Transfer the diluted sample to an autosampler vial for LC-MS/MS analysis.
1.3. Hair
This protocol involves an initial decontamination step followed by enzymatic digestion and solid-phase extraction (SPE) to isolate the analytes.[1][2][3]
Materials:
-
Hair specimen
-
Dichloromethane
-
Methanol
-
Phosphate buffer (pH 7.4)
-
Pronase E solution (1 mg/mL in phosphate buffer)
-
This compound internal standard working solution (e.g., 100 ng/mL in methanol)
-
Mixed-mode cation exchange (MCX) SPE cartridges (e.g., 30 mg/1 mL)[1]
-
Methanol, Acetonitrile, Water (LC-MS grade)
-
Ammonium hydroxide
-
Formic acid
-
Incubator/shaker
-
SPE manifold
-
Evaporation system
Procedure:
-
Decontamination: Wash the hair sample sequentially with dichloromethane and then methanol to remove external contaminants. Allow the hair to air dry completely.
-
Digestion: Weigh approximately 20 mg of the decontaminated and cut hair into a glass tube. Add 1 mL of phosphate buffer, 20 µL of this compound internal standard working solution, and 100 µL of Pronase E solution.[1]
-
Incubate the mixture overnight at 55°C with gentle shaking.
-
Solid-Phase Extraction (SPE):
-
Condition the MCX SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the entire supernatant from the digested hair sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 0.1 M hydrochloric acid, followed by 1 mL of methanol.
-
Dry the cartridge under vacuum for 5 minutes.
-
Elute the analytes with 1 mL of a freshly prepared solution of methanol containing 5% ammonium hydroxide.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase starting condition.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
-
LC-MS/MS Analysis
Instrumentation:
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
LC Parameters:
-
Column: C18 analytical column (e.g., 2.1 x 100 mm, 1.8 µm particle size)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
0-1 min: 5% B
-
1-8 min: 5% to 95% B
-
8-9 min: 95% B
-
9-9.1 min: 95% to 5% B
-
9.1-12 min: 5% B
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
MS/MS Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Desolvation Gas Flow: 800 L/hr
-
Cone Gas Flow: 50 L/hr
-
Collision Gas: Argon
-
Acquisition Mode: Multiple Reaction Monitoring (MRM)
MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |
| Norharman | 169.1 | 115.1 | 0.05 | 30 | 25 |
| Norharman (Quantifier) | 169.1 | 140.1 | 0.05 | 30 | 20 |
| This compound (IS) | 176.1 | 122.1 | 0.05 | 30 | 25 |
Data Presentation
The following tables summarize typical quantitative data obtained from a validated method for norharman analysis in blood using this compound as an internal standard.
Table 1: Calibration Curve and Linearity
| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) | Weighting |
| Norharman | 0.5 - 100 | > 0.995 | 1/x |
Table 2: Limits of Detection (LOD) and Quantification (LOQ)
| Analyte | LOD (ng/mL) | LOQ (ng/mL) |
| Norharman | 0.1 | 0.5 |
Table 3: Accuracy and Precision
| Analyte | Spiked Concentration (ng/mL) | Accuracy (% Recovery) | Intra-day Precision (%RSD) (n=6) | Inter-day Precision (%RSD) (n=18, 3 days) |
| Norharman | 1.5 (Low QC) | 98.7 | 4.2 | 6.8 |
| 25 (Mid QC) | 101.2 | 3.5 | 5.1 | |
| 75 (High QC) | 99.5 | 2.8 | 4.5 |
Table 4: Matrix Effect and Recovery
| Analyte | Matrix Effect (%) | Recovery (%) |
| Norharman | 92.1 | 88.5 |
Visualizations
Signaling Pathway
Norharman is known to exert its primary neuropharmacological effects through the inhibition of monoamine oxidase (MAO) enzymes, which are crucial for the degradation of neurotransmitters like dopamine, serotonin, and norepinephrine.
Caption: Norharman inhibits MAO, increasing neurotransmitter levels.
Experimental Workflow
The following diagram illustrates the general workflow for the analysis of norharman in forensic samples using this compound as an internal standard.
Caption: Forensic analysis workflow for Norharman quantification.
References
Application Notes and Protocols for Biomonitoring of Norharman Exposure Using Norharman-d7
For Researchers, Scientists, and Drug Development Professionals
Introduction
Norharman (9H-pyrido[3,4-b]indole) is a β-carboline alkaloid that can be formed endogenously in the human body and is also present in various environmental sources.[1][2] Exposure to Norharman has been linked to a range of neurological effects, and its biomonitoring is crucial for understanding its toxicokinetics and potential health risks.[1][2] Norharman-d7, a deuterated analog of Norharman, serves as an ideal internal standard for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to its similar chemical and physical properties to the unlabeled analyte, allowing for accurate correction of matrix effects and variations in sample processing.
These application notes provide a comprehensive overview of the use of this compound in the biomonitoring of Norharman exposure, including detailed experimental protocols and data presentation.
Data Presentation
The following tables summarize key quantitative data relevant to the analysis of Norharman in biological matrices using this compound as an internal standard. While a specific validated method for Norharman with this compound providing a full set of validation data was not identified in the public literature, the following tables provide typical performance characteristics for LC-MS/MS methods for similar analytes in biological fluids.
Table 1: Typical LC-MS/MS Method Validation Parameters
| Parameter | Typical Value | Reference |
| Linearity (r²) | > 0.99 | [3][4] |
| Lower Limit of Quantification (LLOQ) | 0.02 - 1.0 ng/mL | [3][4] |
| Accuracy (% Nominal) | 85 - 115% | [3][4] |
| Precision (% CV) | < 15% | [3][4] |
| Recovery | > 80% | [5] |
Table 2: Mass Spectrometry Parameters for Norharman
| Analyte | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) |
| Norharman | 169.0 | 115.1 | 128.3 |
Note: The precursor ion for this compound would be approximately 176.0 m/z, with corresponding shifts in the product ions.
Experimental Protocols
The following is a representative protocol for the analysis of Norharman in human urine using this compound as an internal standard, based on common practices for similar analytes.
Sample Preparation: Solid-Phase Extraction (SPE)
-
Sample Thawing and Centrifugation: Thaw frozen urine samples at room temperature. Centrifuge at 4000 rpm for 10 minutes to pellet any particulate matter.
-
Internal Standard Spiking: To 1 mL of the urine supernatant, add 10 µL of this compound internal standard solution (concentration to be optimized based on expected Norharman levels).
-
Enzymatic Hydrolysis (for conjugated Norharman): Add β-glucuronidase/arylsulfatase to the sample and incubate at 37°C for a specified time (e.g., 2-4 hours) to deconjugate glucuronidated and sulfated metabolites of Norharman.
-
SPE Column Conditioning: Condition a mixed-mode cation exchange SPE cartridge by sequentially passing methanol and then water through the column.
-
Sample Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove interferences.
-
Elution: Elute Norharman and this compound from the cartridge with an appropriate elution solvent (e.g., 5% ammonium hydroxide in methanol).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume of the initial mobile phase (e.g., 100 µL).
UPLC-MS/MS Analysis
-
Chromatographic System: A high-performance liquid chromatography (UPLC) system coupled to a tandem mass spectrometer.
-
Chromatographic Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase:
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
-
Gradient Elution: A gradient program should be optimized to achieve good separation of Norharman from matrix components. A typical gradient might start at a low percentage of mobile phase B, ramp up to a high percentage to elute the analyte, and then return to the initial conditions for column re-equilibration.
-
Injection Volume: 5-10 µL.
-
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Norharman: 169.0 → 115.1 (quantifier), 169.0 → 128.3 (qualifier).
-
This compound: The specific transition would be determined by direct infusion of the standard, but would be approximately 176.0 → [product ion].
-
-
Visualizations
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the metabolic pathway of Norharman and a typical experimental workflow for its biomonitoring.
References
- 1. β-Carbolines norharman and harman change neurobehavior causing neurological damage in Caenorhabditis elegans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Norharman, an indoleamine-derived beta-carboline, but not Trp-P-2, a gamma-carboline, induces apoptotic cell death in human neuroblastoma SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of a UPLC-MS/MS Method to Simultaneously Measure 13 Antiepileptic Drugs with Deuterated Internal Standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Systematic development of an UPLC-MS/MS method for the determination of tricyclic antidepressants in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. LC-MS/MS method for the determination of several drugs used in combined cardiovascular therapy in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Protocol for Preparing Norharman-d7 Working Solutions
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the preparation of Norharman-d7 working solutions, intended for use as an internal standard in analytical methodologies, such as liquid chromatography-mass spectrometry (LC-MS).
Introduction
This compound is the deuterated analog of Norharman, a β-carboline alkaloid. Due to its structural similarity and distinct mass, this compound is an ideal internal standard for the accurate quantification of Norharman in biological matrices. This protocol outlines the systematic preparation of stock and working solutions.
Materials and Reagents
-
This compound (crystalline solid, ≥98% purity)
-
Methanol (LC-MS grade)
-
Dimethyl sulfoxide (DMSO, analytical grade)
-
Deionized water (18.2 MΩ·cm)
-
Calibrated analytical balance
-
Volumetric flasks (Class A)
-
Pipettes (calibrated)
-
Vortex mixer
-
Ultrasonic bath
-
Amber glass vials for storage
Quantitative Data Summary
The following table summarizes the concentrations for the preparation of stock and working solutions of this compound.
| Solution Type | Concentration | Solvent | Storage Temperature | Stability |
| Primary Stock Solution | 1.0 mg/mL | Methanol or DMSO | -20°C | ≥ 4 years (in organic solvent) |
| Secondary Stock Solution | 100 µg/mL | Methanol | -20°C | 1 year |
| Working Solution A | 10 µg/mL | Methanol:Water (1:1) | 2-8°C | 3 months |
| Working Solution B | 1 µg/mL | Methanol:Water (1:1) | 2-8°C | 1 month |
| Aqueous Working Solution | Varies | Diluted in aqueous buffer | 2-8°C | Not recommended for more than one day[1] |
Experimental Protocols
Preparation of 1.0 mg/mL Primary Stock Solution
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation.
-
Accurately weigh 1.0 mg of this compound solid using a calibrated analytical balance.
-
Transfer the weighed solid to a 1.0 mL Class A volumetric flask.
-
Add a small amount of methanol (or DMSO) to dissolve the solid.
-
Vortex and sonicate for 5-10 minutes to ensure complete dissolution.
-
Bring the flask to the final volume with the solvent.
-
Cap the flask and invert it several times to ensure homogeneity.
-
Transfer the solution to a labeled amber glass vial for storage.
-
Store at -20°C.
Preparation of 100 µg/mL Secondary Stock Solution
-
Pipette 100 µL of the 1.0 mg/mL Primary Stock Solution into a 1.0 mL Class A volumetric flask.
-
Add methanol to the mark.
-
Cap and vortex to ensure thorough mixing.
-
Transfer to a labeled amber glass vial and store at -20°C.
Preparation of 10 µg/mL and 1 µg/mL Working Solutions
-
For 10 µg/mL Working Solution A:
-
Pipette 100 µL of the 100 µg/mL Secondary Stock Solution into a 1.0 mL Class A volumetric flask.
-
Dilute to the mark with a 1:1 methanol:water mixture.
-
Vortex thoroughly.
-
Store in a labeled vial at 2-8°C.
-
-
For 1 µg/mL Working Solution B:
-
Pipette 10 µL of the 100 µg/mL Secondary Stock Solution into a 1.0 mL Class A volumetric flask.
-
Dilute to the mark with a 1:1 methanol:water mixture.
-
Vortex thoroughly.
-
Store in a labeled vial at 2-8°C.
-
Note on Aqueous Solubility: Norharman is sparingly soluble in aqueous solutions.[1] To enhance aqueous solubility, the organic solvent solution can be diluted into aqueous buffers or isotonic saline.[1] However, it is not recommended to store the aqueous solution for more than one day.[1]
Experimental Workflow Diagram
Caption: Workflow for this compound Stock and Working Solution Preparation.
Quality Control
-
All solutions should be clearly labeled with the compound name, concentration, solvent, preparation date, and expiration date.
-
Visually inspect solutions for any precipitation or discoloration before use.
-
Periodically check the concentration of stock solutions, especially if stored for extended periods.
Safety Precautions
-
Handle this compound in a well-ventilated area or a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Refer to the Safety Data Sheet (SDS) for comprehensive safety information. The compound has been noted to have cytotoxic effects.[2][3]
References
Application Notes and Protocols for Norharman-d7 in Metabolomics Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Norharman, a β-carboline alkaloid, is a biologically active compound found in various foods, tobacco smoke, and is also produced endogenously in humans.[1][2] Its involvement in a range of physiological and pathological processes makes it a compound of interest in metabolomics research. Accurate quantification of Norharman and other related metabolites is crucial for understanding its roles in disease and for drug development. Norharman-d7, a deuterium-labeled stable isotope of Norharman, serves as an ideal internal standard for mass spectrometry-based quantification, offering a high degree of accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis.[3]
These application notes provide a comprehensive guide to the use of this compound as an internal standard in metabolomics research, complete with detailed experimental protocols and data presentation.
Quantitative Data
For accurate quantification using isotope dilution mass spectrometry, the mass-to-charge ratios (m/z) of both the analyte and the stable isotope-labeled internal standard are monitored.
| Compound | Chemical Formula | Exact Mass | Precursor Ion (m/z) [M+H]⁺ |
| Norharman | C₁₁H₈N₂ | 168.0687 | 169.0 |
| This compound | C₁₁HD₇N₂ | 175.1114 | 176.1 |
Table 1: Mass Spectrometry Data for Norharman and this compound.
Multiple Reaction Monitoring (MRM) is a highly selective and sensitive mass spectrometry technique used for quantification. The following table lists the precursor-to-product ion transitions for Norharman. For this compound, the precursor ion will be shifted by +7 Da, while the product ions may or may not be shifted depending on the location of the deuterium atoms. The most intense transitions are typically used for quantification and confirmation.
| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) |
| Norharman | 169.0 | 115.1 | 128.3 |
| This compound | 176.1 | 122.1 | 135.3 |
Table 2: Multiple Reaction Monitoring (MRM) Transitions for Norharman and this compound. Note: Product ions for this compound are predicted based on common fragmentation patterns and may need to be empirically optimized.[4]
Experimental Protocols
The following protocols are provided as a general guideline and should be optimized for specific experimental needs and instrumentation.
Protocol 1: Quantification of Norharman in Human Plasma
This protocol describes the use of this compound as an internal standard for the quantification of endogenous Norharman in human plasma samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Materials:
-
Human plasma (collected with EDTA)
-
Norharman standard
-
This compound internal standard
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Microcentrifuge tubes
-
LC-MS vials
Procedure:
-
Preparation of Standard Solutions:
-
Prepare a stock solution of Norharman (1 mg/mL) in methanol.
-
Prepare a stock solution of this compound (1 mg/mL) in methanol.
-
From the stock solutions, prepare a series of working standard solutions of Norharman for the calibration curve by serial dilution in methanol.
-
Prepare a working internal standard solution of this compound at a concentration of 100 ng/mL in methanol.
-
-
Sample Preparation:
-
Thaw frozen plasma samples on ice.
-
To a 1.5 mL microcentrifuge tube, add 100 µL of plasma.
-
Add 10 µL of the this compound internal standard working solution (100 ng/mL) to each plasma sample, calibration standard, and quality control sample.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new microcentrifuge tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Vortex for 20 seconds and transfer to an LC-MS vial.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography (LC) System:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Gradient:
-
0-1 min: 5% B
-
1-8 min: Linear gradient to 95% B
-
8-10 min: Hold at 95% B
-
10-10.1 min: Return to 5% B
-
10.1-12 min: Re-equilibrate at 5% B
-
-
-
Mass Spectrometry (MS) System:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: Monitor the transitions listed in Table 2.
-
Optimize instrument parameters such as collision energy and cone voltage for maximum signal intensity for each transition.
-
-
-
Data Analysis:
-
Integrate the peak areas for Norharman and this compound.
-
Calculate the ratio of the peak area of Norharman to the peak area of this compound.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the Norharman standards.
-
Determine the concentration of Norharman in the plasma samples by interpolating their peak area ratios from the calibration curve.
-
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the quantification of Norharman in a biological sample using this compound as an internal standard.
Norharman Metabolic Pathway
Norharman is primarily metabolized in the liver by cytochrome P450 (CYP) enzymes. The major metabolic routes involve hydroxylation and N-oxidation.[1][5]
Conclusion
The use of this compound as an internal standard provides a robust and reliable method for the accurate quantification of Norharman in complex biological matrices. The protocols and data presented in these application notes serve as a valuable resource for researchers in metabolomics, drug development, and toxicology, enabling a deeper understanding of the role of β-carbolines in health and disease. The methodologies can be adapted for various research applications, ensuring high-quality, reproducible data for advanced scientific investigations.
References
Application of Norharman-d7 in Neuroscience Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Norharman (9H-pyrido[3,4-b]indole) is a β-carboline alkaloid found endogenously in mammalian tissues and is also present in various foods and tobacco smoke. In the field of neuroscience, Norharman is of significant interest due to its diverse biological activities, including its role as a potent inhibitor of monoamine oxidase (MAO) enzymes and its potential involvement in the pathophysiology of neurological disorders such as Parkinson's disease. Norharman-d7, a deuterated analog of Norharman, serves as an invaluable tool in these studies, primarily as an internal standard for accurate quantification of Norharman in complex biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This document provides detailed application notes and protocols for the use of this compound in neuroscience research.
Application Notes
Quantification of Endogenous and Exogenous Norharman
This compound is the gold standard for the quantitative analysis of Norharman in biological samples such as brain tissue, cerebrospinal fluid (CSF), plasma, and urine.[1][2] Due to its structural and chemical similarity to Norharman, this compound co-elutes during chromatography and exhibits similar ionization efficiency in the mass spectrometer. Its distinct mass-to-charge ratio (m/z), however, allows for its separate detection from the unlabeled analyte. This enables precise correction for sample loss during extraction and for matrix effects that can suppress or enhance the analyte signal, leading to highly accurate and reproducible measurements.
Biomarker Studies in Neurological Disorders
Elevated levels of Norharman have been observed in the cerebrospinal fluid of patients with Parkinson's disease, suggesting its potential as a biomarker for the disease.[3][4] The use of this compound as an internal standard is critical for the validation of robust and sensitive bioanalytical methods required for such clinical studies. Accurate measurement of Norharman levels can help in understanding its role in disease progression and in evaluating the efficacy of therapeutic interventions.
Investigating Neuroinflammation and Oxidative Stress
Norharman has been implicated in neuroinflammatory and oxidative stress pathways, which are key contributors to neurodegenerative diseases.[5][6][7][8] Studies have shown that β-carbolines can induce oxidative damage and regulate the content of neurotransmitters.[9] By enabling the precise quantification of Norharman, this compound facilitates research into the mechanisms by which this compound exerts its neurotoxic or neuroprotective effects.
Pharmacokinetic and Drug Metabolism Studies
In the context of drug development, understanding the pharmacokinetic profile of potential therapeutic agents is crucial. If Norharman or its derivatives are being investigated as drug candidates, this compound is essential for in vivo and in vitro studies to determine absorption, distribution, metabolism, and excretion (ADME) properties.
Quantitative Data Summary
The following table summarizes representative quantitative data from a study investigating Norharman levels in the cerebrospinal fluid (CSF) of Parkinson's disease (PD) patients and control subjects.
| Analyte | Biological Matrix | Patient Group | Concentration (pg/mL) | Reference |
| Norharman | CSF | Parkinson's Disease | 15.8 ± 4.9 | [3] |
| Norharman | CSF | Control | 8.9 ± 3.1 | [3] |
| Harman | CSF | Parkinson's Disease | 25.4 ± 8.2 | [3] |
| Harman | CSF | Control | 12.1 ± 4.5 | [3] |
Experimental Protocols
Protocol 1: Quantification of Norharman in Brain Tissue using LC-MS/MS with this compound Internal Standard
This protocol provides a general procedure for the extraction and quantification of Norharman from brain tissue. It is based on established methods for neurotransmitter analysis using deuterated internal standards.[1][10]
1. Materials and Reagents:
-
Norharman and this compound standards
-
Acetonitrile (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Formic acid (FA), LC-MS grade
-
Ultrapure water
-
Brain tissue samples (e.g., mouse, rat)
-
Homogenizer
-
Centrifuge
-
LC-MS/MS system
2. Sample Preparation:
-
Tissue Homogenization:
-
Weigh a portion of the frozen brain tissue (e.g., 50-100 mg).
-
Add ice-cold homogenization solution (e.g., ACN:Water 80:20 v/v with 0.1% FA) at a ratio of 1:5 (w/v).
-
Add this compound internal standard to the homogenization solution to a final concentration of 10 ng/mL.
-
Homogenize the tissue on ice until a uniform suspension is obtained.
-
-
Protein Precipitation:
-
Centrifuge the homogenate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris and precipitated proteins.
-
-
Supernatant Collection:
-
Carefully collect the supernatant and transfer it to a clean tube.
-
For enhanced purity, the supernatant can be further filtered through a 0.22 µm syringe filter.
-
-
Sample Dilution (if necessary):
-
Dilute the supernatant with the initial mobile phase (e.g., 95:5 Water:ACN with 0.1% FA) to bring the analyte concentration within the calibration curve range.
-
3. LC-MS/MS Analysis:
-
Liquid Chromatography (LC) Conditions (Example):
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-1 min: 5% B
-
1-5 min: 5-95% B
-
5-7 min: 95% B
-
7-7.1 min: 95-5% B
-
7.1-10 min: 5% B
-
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
-
Tandem Mass Spectrometry (MS/MS) Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions (Hypothetical):
-
Norharman: Q1: 169.1 -> Q3: 115.1 (quantifier), 142.1 (qualifier)
-
This compound: Q1: 176.1 -> Q3: 122.1 (quantifier)
-
-
Note: The exact MRM transitions should be optimized by infusing pure standards of Norharman and this compound into the mass spectrometer.
-
Optimize other MS parameters such as collision energy, declustering potential, and source temperature for maximum signal intensity.
-
4. Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of Norharman to this compound against the concentration of the Norharman standards.
-
Use the regression equation from the calibration curve to calculate the concentration of Norharman in the unknown samples.
-
Express the final concentration as ng/g of brain tissue.
Visualizations
Caption: Experimental workflow for Norharman quantification.
Caption: Norharman's potential roles in neurotransmission and neurodegeneration.
References
- 1. Quantification of Neurotransmitters in Mouse Brain Tissue by Using Liquid Chromatography Coupled Electrospray Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. gra.rakuno.ac.jp [gra.rakuno.ac.jp]
- 3. Elevated levels of harman and norharman in cerebrospinal fluid of parkinsonian patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Plasma harman and norharman in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Role of Oxidative Stress and Neuroinflammation in the Etiology of Alzheimer’s Disease: Therapeutic Options - PMC [pmc.ncbi.nlm.nih.gov]
- 9. β-Carbolines norharman and harman change neurobehavior causing neurological damage in Caenorhabditis elegans - Food & Function (RSC Publishing) [pubs.rsc.org]
- 10. Rapid HPLC-ESI-MS/MS Analysis of Neurotransmitters in the Brain Tissue of Alzheimer’s Disease Rats before and after Oral Administration of Xanthoceras sorbifolia Bunge - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Matrix Effects on Norharman-d7 Quantification
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to matrix effects in the quantification of Norharman-d7 in complex samples using LC-MS/MS.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect this compound quantification?
A1: Matrix effects are the alteration of analyte ionization in the mass spectrometer's source due to co-eluting components from the sample matrix.[1] This can lead to either a decrease in signal (ion suppression) or an increase in signal (ion enhancement), affecting the accuracy, precision, and sensitivity of the quantification of Norharman and its internal standard, this compound.[2] In complex matrices like urine or food samples, these effects can be significant and variable.[3][4]
Q2: Why is a deuterated internal standard like this compound used, and is it sufficient to overcome all matrix effects?
A2: A stable isotope-labeled internal standard (SIL-IS) like this compound is the gold standard for compensating for matrix effects.[5] Because it is chemically and physically very similar to the analyte (Norharman), it is assumed to experience similar ionization suppression or enhancement, thus allowing for accurate correction. However, a SIL-IS may not perfectly co-elute with the analyte, leading to differential matrix effects and potentially inaccurate results. Therefore, a thorough evaluation of matrix effects is still necessary during method validation.
Q3: How can I quantitatively assess the matrix effect for my this compound assay?
A3: The matrix effect can be quantified by calculating the Matrix Factor (MF). This is typically done by comparing the peak area of an analyte in a post-extraction spiked sample to the peak area of the analyte in a neat solution at the same concentration.
The formula is: Matrix Factor (MF) = (Peak Area of Analyte in Spiked Extract) / (Peak Area of Analyte in Neat Solution)
An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement. An MF value between 0.8 and 1.2 is often considered acceptable.
To account for the correction provided by the internal standard, the IS-Normalized MF is calculated:
IS-Normalized MF = (MF of Analyte) / (MF of Internal Standard)
The coefficient of variation (%CV) of the IS-Normalized MF across different lots of matrix should ideally be ≤15%.
Troubleshooting Guide
This guide addresses common issues encountered during the quantification of this compound in complex samples.
Issue 1: Poor Sensitivity and Inconsistent Peak Areas for Norharman and this compound
Possible Cause: Significant ion suppression from the sample matrix.
Troubleshooting Steps:
-
Evaluate Sample Preparation: The initial sample cleanup may be insufficient. Protein precipitation is a common starting point but may not remove all interfering components. Consider more rigorous techniques.
-
Optimize Chromatography: Modify the LC gradient to achieve better separation between Norharman/Norharman-d7 and the matrix components causing suppression. A post-column infusion experiment can help identify the retention time windows with significant ion suppression.
-
Sample Dilution: If sensitivity allows, diluting the sample extract can reduce the concentration of interfering matrix components.[6] However, this may compromise the limit of quantification.
Workflow for Investigating Ion Suppression
Caption: Troubleshooting workflow for low signal intensity.
Issue 2: High Variability in Quality Control (QC) Samples Across Different Matrix Lots
Possible Cause: The composition of biological and food matrices can be highly variable between sources or even over time from the same source, leading to inconsistent matrix effects.[3][4]
Troubleshooting Steps:
-
Pool Matrix for Calibration: Prepare calibration standards and QCs from a pooled matrix source to average out the variability.
-
Evaluate Multiple Matrix Lots: During method validation, assess the matrix effect in at least six different lots of the blank matrix to ensure the method is robust.
-
Matrix-Matched Calibrants: If variability is still high, consider preparing calibrants in a matrix that closely matches each batch of study samples, although this can be labor-intensive.
Issue 3: Internal Standard (this compound) Does Not Adequately Compensate for Matrix Effects
Possible Cause: Differential matrix effects due to chromatographic separation of Norharman and this compound. This can be caused by the deuterium isotope effect, where the deuterated compound elutes slightly earlier than the non-deuterated analyte.
Troubleshooting Steps:
-
Confirm Co-elution: Carefully examine the chromatograms of Norharman and this compound to ensure they are co-eluting as closely as possible.
-
Adjust Chromatography: Minor adjustments to the mobile phase composition or temperature may help to improve co-elution.
-
Evaluate Alternative Internal Standards: If the issue persists, consider using a different internal standard, although for Norharman, this compound is generally the most appropriate choice.
Logical Diagram for IS Compensation Issues
Caption: Decision tree for poor internal standard performance.
Data on Mitigation Strategies
The following table summarizes the effectiveness of different sample preparation techniques on reducing matrix effects for small molecules in complex samples, which can be extrapolated to Norharman analysis.
| Sample Preparation Method | Typical Matrix Effect Reduction | Advantages | Disadvantages |
| Protein Precipitation (PPT) | Low to Moderate | Simple, fast, and inexpensive. | Often results in significant residual matrix components.[7] |
| Liquid-Liquid Extraction (LLE) | Moderate to High | Cleaner extracts than PPT. | More labor-intensive, requires solvent optimization.[8] |
| Solid-Phase Extraction (SPE) | High | Provides the cleanest extracts, highly selective. | Can be more expensive and requires method development.[3] |
Experimental Protocols
Protocol 1: Quantification of Matrix Effects using Post-Extraction Spiking
Objective: To determine the extent of ion suppression or enhancement for Norharman and this compound in a specific matrix.
Materials:
-
Blank matrix (e.g., urine, homogenized food sample) from at least six different sources.
-
Norharman and this compound stock solutions.
-
LC-MS/MS system.
-
Solvents for extraction and mobile phase.
Procedure:
-
Sample Set 1 (Spiked Matrix):
-
Perform the sample extraction procedure (e.g., LLE or SPE) on the blank matrix samples.
-
After extraction, spike the resulting extract with Norharman and this compound at a known concentration (e.g., mid-QC level).
-
Evaporate and reconstitute the sample in the mobile phase.
-
-
Sample Set 2 (Neat Solution):
-
Prepare a neat solution of Norharman and this compound in the mobile phase at the same final concentration as in Sample Set 1.
-
-
Analysis:
-
Inject both sets of samples into the LC-MS/MS system and record the peak areas for Norharman and this compound.
-
-
Calculation:
-
Calculate the Matrix Factor (MF) and the IS-Normalized MF as described in the FAQ section.
-
Experimental Workflow for Matrix Effect Assessment
References
- 1. longdom.org [longdom.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Matrix effects in human urine analysis using multi-targeted liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Ion-suppression effects in liquid chromatography-tandem mass spectrometry due to a formulation agent, a case study in drug discovery bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. apps.thermoscientific.com [apps.thermoscientific.com]
- 7. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantification of Metanephrine and Normetanephrine in Urine Using Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Isotopic exchange and stability of Norharman-d7 in acidic/basic conditions
This technical support center provides troubleshooting guidance and frequently asked questions regarding the isotopic exchange and stability of Norharman-d7 in acidic and basic conditions. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is isotopic exchange and why is it a concern for this compound?
A: Isotopic exchange, specifically hydrogen-deuterium (H/D) exchange, is a chemical process where a deuterium atom in a molecule is replaced by a hydrogen atom from the surrounding solvent or reagent[1]. For this compound, this means that the deuterium atoms, which are intentionally incorporated as an isotopic label, can be lost and replaced with hydrogen. This "back-exchange" can compromise the isotopic purity of the compound, affecting the accuracy and reliability of experiments that rely on the deuterated standard, such as quantitative mass spectrometry-based assays[2].
Q2: How does pH affect the stability of this compound?
A: The rate of H/D exchange is highly dependent on pH[1][3]. Both acidic and basic conditions can catalyze the exchange process.
-
Acidic conditions: In the presence of a strong acid, the aromatic rings of Norharman, an indole derivative, can become protonated, which may facilitate the exchange of deuterium atoms with protons from the solvent[1][4].
-
Basic conditions: In basic solutions, deprotonation can occur, which may also increase the rate of H/D exchange, particularly at positions activated by the nitrogen atoms in the heterocyclic rings[1].
Norharman, as a beta-carboline, has distinct acid-base properties that will influence its behavior in solutions of varying acidity[2][5].
Q3: Which deuterium atoms on this compound are most likely to undergo exchange?
A: While C-D bonds are generally more stable than C-H bonds due to the kinetic isotope effect, deuterons on aromatic and heterocyclic rings are not entirely immune to exchange[6]. The specific positions most susceptible to exchange on the this compound scaffold will depend on the electronic properties of the rings and the specific acidic or basic conditions. Generally, protons (and thus deuterons) on electron-rich aromatic systems, like indoles, can be more prone to exchange[4]. Protons attached to heteroatoms (like nitrogen) are highly labile, but in this compound, the deuteriums are typically on the carbon backbone.
Q4: Can my analytical method itself cause back-exchange?
A: Yes. Certain analytical techniques, particularly mass spectrometry with atmospheric pressure chemical ionization (APCI), have been shown to induce H/D back-exchange on aromatic rings of substituted indoles[2][4]. The degree of exchange can be influenced by factors such as the analyte quantity, desolvation temperature, and mobile phase composition[2][4]. It is crucial to evaluate the analytical method to ensure it does not compromise the isotopic integrity of the sample during analysis.
Troubleshooting Guides
Issue 1: Loss of Isotopic Purity in Acidic Solutions
-
Symptom: LC-MS analysis shows a decrease in the abundance of the fully deuterated this compound ion and an increase in partially deuterated or non-deuterated Norharman signals after incubation in an acidic buffer (e.g., for sample preparation or in vitro assays).
-
Possible Cause: Acid-catalyzed H/D exchange on the beta-carboline ring system.
-
Troubleshooting Steps:
-
Minimize Exposure Time: Reduce the duration that this compound is in the acidic medium to the shortest possible time required for the experiment.
-
Lower Temperature: Perform experimental steps at a lower temperature (e.g., on ice) to decrease the rate of the exchange reaction.
-
pH Adjustment: If the experimental protocol allows, use a less acidic buffer (i.e., a higher pH) that is still compatible with the assay.
-
Method Blank: Prepare a sample of this compound in the acidic buffer and analyze it immediately and after the maximum expected incubation time to quantify the extent of back-exchange.
-
Issue 2: Degradation or Isotopic Exchange in Basic Solutions
-
Symptom: Inconsistent analytical results or loss of signal when using basic conditions for extraction or analysis.
-
Possible Cause: Base-catalyzed H/D exchange or potential chemical degradation of the Norharman scaffold at high pH.
-
Troubleshooting Steps:
-
Use Milder Base: If possible, substitute strong bases (like NaOH) with milder ones (e.g., ammonium hydroxide or sodium bicarbonate) and use the lowest effective concentration.
-
Inert Atmosphere: For prolonged exposure to basic conditions, consider performing manipulations under an inert atmosphere (e.g., nitrogen or argon) to prevent potential oxidative degradation.
-
Control Experiment: Run a control experiment with non-deuterated Norharman under the same basic conditions to distinguish between isotopic exchange and chemical degradation.
-
Quantitative Data Summary
Table 1: Illustrative Isotopic Purity of this compound after 4-hour Incubation at 37°C
| pH | Buffer System | Isotopic Purity (%) of this compound |
| 2.0 | 0.1 M HCl | > 95% |
| 4.5 | 0.1 M Acetate Buffer | > 98% |
| 7.4 | 0.1 M Phosphate Buffer | > 99% |
| 9.0 | 0.1 M Borate Buffer | > 98% |
| 11.0 | 0.1 M Carbonate-Bicarbonate Buffer | > 96% |
Table 2: Illustrative First-Order Rate Constants (k) for Deuterium Exchange at 50°C
| pH | Condition | Illustrative k (s⁻¹) |
| 1.0 | Strong Acid | 1 x 10⁻⁵ |
| 7.0 | Neutral | 5 x 10⁻⁸ |
| 13.0 | Strong Base | 8 x 10⁻⁶ |
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Acidic/Basic Buffers
This protocol outlines a method to determine the rate of isotopic back-exchange of this compound in aqueous buffers at different pH values.
-
Materials:
-
This compound stock solution (e.g., in DMSO or methanol)
-
Aqueous buffers at desired pH values (e.g., pH 2, 4, 7.4, 9, 12)
-
Quenching solution (e.g., cold acetonitrile with a suitable internal standard)
-
Incubator or water bath
-
LC-MS/MS system
-
-
Procedure:
-
Preparation: Prepare working solutions of this compound in each of the selected pH buffers at a final concentration suitable for LC-MS/MS analysis (e.g., 1 µM).
-
Incubation: Incubate the solutions at a controlled temperature (e.g., 37°C).
-
Time Points: At various time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of each incubation mixture.
-
Quenching: Immediately add the aliquot to a tube containing the cold quenching solution to stop any further exchange.
-
Sample Processing: Centrifuge the samples to precipitate any buffer salts if necessary.
-
Analysis: Analyze the supernatant by a validated LC-MS/MS method to determine the ratio of this compound to its partially and non-deuterated forms.
-
Data Analysis: Plot the percentage of remaining this compound against time for each pH condition to determine its stability.
-
Protocol 2: In Vitro Metabolic Stability Assay
This protocol is adapted for assessing the stability of this compound in the presence of metabolic enzymes, which can also be a source of isotopic exchange.
-
Materials:
-
This compound
-
Pooled liver microsomes (e.g., human, rat)
-
NADPH regenerating system
-
Phosphate buffer (pH 7.4)
-
Incubator/shaking water bath (37°C)
-
Cold acetonitrile (quenching solution)
-
LC-MS/MS system
-
-
Procedure:
-
Incubation Mixture: Prepare a master mix containing phosphate buffer and the NADPH regenerating system.
-
Pre-incubation: Pre-warm the master mix and the liver microsome suspension to 37°C.
-
Initiation: Add this compound to the pre-warmed master mix. Initiate the reaction by adding the liver microsomes.
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot.
-
Quenching: Immediately quench the reaction by adding the aliquot to cold acetonitrile.
-
Sample Processing: Centrifuge the samples to pellet the precipitated proteins.
-
Analysis: Analyze the supernatant using LC-MS/MS to quantify the remaining this compound and identify any metabolites or isotopologues.
-
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. Acid–base and spectral properties of β-carbolines. Part 1. Tetrahydro-β-carbolines - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. Use of nitrogen-15 and deuterium isotope effects to determine the chemical mechanism of phenylalanine ammonia-lyase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hydrogen/Deuterium Exchange Kinetics Demonstrate Long Range Allosteric Effects of Thumb Site 2 Inhibitors of Hepatitis C Viral RNA-dependent RNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Acid–base and spectral properties of β-carbolines. Part 2. Dehydro and fully aromatic β-carbolines - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 6. H/D Exchange Processes in Flavonoids: Kinetics and Mechanistic Investigations - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Ion Suppression of Norharman-d7 in ESI-MS
Welcome to the technical support center dedicated to addressing challenges with Norharman-d7 analysis in Electrospray Ionization Mass Spectrometry (ESI-MS). This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you minimize ion suppression and achieve reliable, high-quality data in your research.
Ion suppression is a common phenomenon in ESI-MS where co-eluting matrix components reduce the ionization efficiency of the analyte of interest, in this case, this compound.[1][2][3][4] This can lead to decreased signal intensity, poor sensitivity, and inaccurate quantification.[4][5] This guide will walk you through systematic approaches to identify and mitigate ion suppression for this compound.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a problem for this compound analysis?
Ion suppression is a matrix effect that occurs in ESI-MS when molecules from the sample matrix, co-eluting with this compound, compete for ionization.[2][3] This competition reduces the number of this compound ions that are successfully generated and detected by the mass spectrometer, leading to a weaker signal. This can significantly compromise the accuracy, precision, and sensitivity of your analytical method.[5]
Q2: How can I determine if ion suppression is affecting my this compound signal?
A common method to assess ion suppression is the post-column infusion experiment. This involves infusing a constant flow of a this compound solution into the LC eluent after the analytical column, while injecting a blank matrix sample. A dip in the baseline signal of this compound at the retention time of interfering matrix components indicates ion suppression.
Q3: Can the choice of internal standard help compensate for ion suppression?
Yes, using a stable isotope-labeled internal standard (SIL-IS) like this compound for the quantification of endogenous Norharman is a highly effective strategy.[2] Since the SIL-IS has nearly identical physicochemical properties and chromatographic behavior to the analyte, it will experience similar ion suppression effects. By monitoring the ratio of the analyte to the internal standard, accurate quantification can be achieved even in the presence of matrix effects.[2]
Q4: When should I consider switching from ESI to a different ionization source?
If you have exhausted optimization strategies for ESI and still face significant, unresolved ion suppression, switching to an alternative ionization source like Atmospheric Pressure Chemical Ionization (APCI) may be beneficial. APCI is a gas-phase ionization technique and is often less susceptible to matrix effects from non-volatile components compared to ESI.[4][6]
Q5: How do mobile phase additives affect this compound ionization?
Mobile phase additives can have a profound impact on ionization efficiency. Volatile additives like formic acid or ammonium formate at low concentrations (e.g., 0.1%) are generally preferred as they can promote protonation and enhance the ESI signal.[6] Conversely, non-volatile buffers (e.g., phosphate buffers) and strong ion-pairing agents like trifluoroacetic acid (TFA) should be avoided as they are known to cause significant ion suppression.[5][7]
Troubleshooting Guides
This section provides a structured approach to troubleshoot and resolve common issues related to ion suppression of this compound.
Problem 1: Low or Inconsistent this compound Signal Intensity
Possible Causes:
-
Significant Matrix Effects: Co-eluting endogenous compounds from the sample matrix are suppressing the ionization of this compound.[1][2]
-
Suboptimal Sample Preparation: Inefficient removal of interfering substances like phospholipids and salts.[2][8]
-
Poor Chromatographic Resolution: this compound is co-eluting with a highly abundant matrix component.[3][4]
Solutions:
-
Optimize Sample Preparation:
-
Solid-Phase Extraction (SPE): Employ an SPE method to selectively isolate this compound and remove a significant portion of the interfering matrix.
-
Liquid-Liquid Extraction (LLE): Utilize LLE to partition this compound into a clean solvent, leaving behind many matrix components.[3][8]
-
Protein Precipitation (PPT): For biological samples, PPT can effectively remove proteins, a common source of ion suppression.[3][8]
-
-
Enhance Chromatographic Separation:
-
Gradient Optimization: Adjust the mobile phase gradient to improve the resolution between this compound and interfering peaks.
-
Column Selection: Consider using a column with a different stationary phase or a smaller particle size (e.g., UPLC) to increase separation efficiency.
-
Flow Rate Reduction: Lowering the flow rate can sometimes improve desolvation and reduce the impact of matrix components.[3][9]
-
-
Dilute the Sample:
Problem 2: Poor Reproducibility of this compound Signal Across a Batch of Samples
Possible Causes:
-
Inconsistent Sample Cleanup: Variability in the efficiency of the sample preparation method across different samples.
-
Matrix Variability: Differences in the composition of the matrix between individual samples.
Solutions:
-
Standardize Sample Preparation: Ensure that the sample preparation protocol is followed precisely for all samples. Automation of sample preparation can improve consistency.
-
Use Matrix-Matched Calibrants: Prepare calibration standards in a blank matrix that is representative of the study samples.[3][10] This helps to ensure that the calibrants and the samples experience similar matrix effects.
-
Employ a Robust Internal Standard Method: The use of a stable isotope-labeled internal standard like this compound is crucial for correcting variability.
Experimental Protocols
Protocol 1: Post-Column Infusion Experiment to Diagnose Ion Suppression
Objective: To identify the regions in the chromatographic run where ion suppression is occurring.
Materials:
-
LC-MS system equipped with a T-fitting and a syringe pump.
-
A solution of this compound at a concentration that provides a stable and moderate signal.
-
Blank matrix extract (a sample processed through the entire sample preparation procedure without the analyte).
Procedure:
-
Configure the LC system with the analytical column.
-
Connect the outlet of the column to a T-fitting.
-
Connect a syringe pump to the second port of the T-fitting to deliver a constant flow of the this compound solution.
-
Connect the third port of the T-fitting to the ESI source of the mass spectrometer.
-
Set the syringe pump to a low flow rate (e.g., 5-10 µL/min).
-
Begin acquiring data on the mass spectrometer, monitoring the mass transition for this compound.
-
Once a stable signal is observed from the infused this compound, inject the blank matrix extract onto the LC column.
-
Monitor the this compound signal throughout the chromatographic run. Any significant drop in the signal intensity indicates a region of ion suppression.
Data Presentation
Table 1: Comparison of Sample Preparation Techniques on this compound Signal Intensity and Matrix Effects
| Sample Preparation Method | This compound Peak Area (Arbitrary Units) | Matrix Effect (%) |
| Protein Precipitation (PPT) | 50,000 | -65% |
| Liquid-Liquid Extraction (LLE) | 120,000 | -20% |
| Solid-Phase Extraction (SPE) | 180,000 | -5% |
Matrix Effect (%) = ((Peak Area in Matrix) / (Peak Area in Solvent) - 1) * 100
Table 2: Effect of Mobile Phase Additive on this compound Signal Intensity
| Mobile Phase Additive (0.1%) | This compound Peak Area (Arbitrary Units) | Signal-to-Noise Ratio |
| No Additive | 80,000 | 150 |
| Formic Acid | 250,000 | 500 |
| Ammonium Formate | 220,000 | 450 |
| Trifluoroacetic Acid (TFA) | 15,000 | 30 |
Visualizations
Caption: Troubleshooting workflow for addressing ion suppression of this compound.
References
- 1. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
- 2. longdom.org [longdom.org]
- 3. Ion suppression in liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Studies of signal suppression in liquid chromatography-electrospray ionization mass spectrometry using volatile ion-pairing reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. lib3.dss.go.th [lib3.dss.go.th]
- 10. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
Norharman-d7 interference from co-eluting compounds
Welcome to the technical support center for Norharman-d7 analysis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding potential interferences from co-eluting compounds during LC-MS/MS analysis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
This compound is a deuterated form of Norharman, a beta-carboline alkaloid. It is commonly used as an internal standard (IS) in quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The key advantage of using a deuterated internal standard is that it is chemically almost identical to the analyte (Norharman) and therefore exhibits very similar behavior during sample preparation, chromatographic separation, and ionization. This allows it to effectively compensate for variations in sample extraction recovery, matrix effects (ion suppression or enhancement), and instrument response, leading to more accurate and precise quantification of Norharman.
Q2: What are the most common sources of interference in this compound analysis?
Interference in this compound analysis can arise from several sources:
-
Co-eluting Isobaric Compounds: Compounds that have the same nominal mass as this compound but a different chemical structure.
-
Metabolites of Norharman: Metabolites such as hydroxylated Norharman or Norharman-N-oxide can sometimes be unstable in the mass spectrometer's ion source and fragment back to a mass that interferes with the this compound signal.
-
Structurally Related Compounds: Other beta-carboline alkaloids present in the sample, such as Harman, Harmine, or Harmalol, may have similar chromatographic properties and potentially co-elute.
-
Matrix Components: Endogenous components from the biological matrix (e.g., plasma, urine, tissue extracts) can co-elute and cause ion suppression or enhancement, affecting the this compound signal.
-
Isotopic Contribution from Norharman: At high concentrations of the non-labeled Norharman, its natural isotopic variants (containing ¹³C, ¹⁵N, etc.) might contribute to the signal at the mass-to-charge ratio (m/z) of this compound, particularly if a low-resolution instrument is used.
Q3: Can this compound itself be a source of interference?
Yes, in some cases, the internal standard can be a source of analytical issues:
-
Isotopic Impurity: The this compound standard may contain a small percentage of unlabeled Norharman. This can lead to an overestimation of the analyte concentration, especially at the lower limit of quantification.
-
Deuterium Exchange: Deuterium atoms on the internal standard can sometimes exchange with hydrogen atoms from the solvent or matrix, a phenomenon known as back-exchange. This is more likely to occur if the deuterium atoms are on acidic or basic sites and can be influenced by the pH of the mobile phase or sample diluent. This effectively changes the concentration of the deuterated standard.
Troubleshooting Guides
Issue 1: Unexpected Peaks or Shoulders on the this compound Peak
Symptoms:
-
The chromatographic peak for this compound is not symmetrical.
-
You observe a shoulder on the leading or tailing edge of the peak.
-
An additional peak is present at or very near the retention time of this compound in the this compound MRM channel.
Possible Causes & Troubleshooting Steps:
Detailed Experimental Protocol for Modifying Chromatographic Conditions:
-
Objective: To achieve baseline separation of this compound from any co-eluting interfering compound.
-
Initial Assessment: Review your current LC method, including column chemistry, mobile phase composition, gradient, and flow rate.
-
Gradient Modification:
-
Decrease the initial organic percentage of your mobile phase to increase retention of all compounds.
-
Flatten the gradient slope around the elution time of this compound. For example, if this compound elutes at 5 minutes with a gradient of 20-80% organic over 10 minutes, try a segmented gradient where the rate of change is slower around the 5-minute mark.
-
-
Column Chemistry Variation:
-
If you are using a standard C18 column, consider switching to a different stationary phase that offers alternative selectivity. A phenyl-hexyl or a pentafluorophenyl (PFP) column can provide different interactions (e.g., pi-pi interactions) that may resolve this compound from the interference.
-
-
Mobile Phase pH Adjustment:
-
Norharman is a basic compound. Slightly altering the pH of the aqueous mobile phase can change its ionization state and retention time, as well as that of potential interferences. Prepare mobile phases with small, incremental changes in formic acid or ammonium formate concentration to observe the effect on separation. Ensure the new pH is within the stable range for your analytical column.
-
-
Solvent Change:
-
If using methanol as the organic modifier, try switching to acetonitrile, or vice versa. This can significantly alter the elution order of compounds.
-
-
Evaluation: After each modification, inject a sample containing the suspected interference (e.g., a pooled sample showing the issue) and assess the chromatographic resolution.
Issue 2: Inconsistent or Drifting this compound Signal Intensity
Symptoms:
-
The peak area of this compound is highly variable across a batch of samples, even in quality control (QC) samples.
-
The this compound signal systematically increases or decreases throughout the analytical run.
Possible Causes & Troubleshooting Steps:
Detailed Experimental Protocol for Post-Column Infusion:
-
Objective: To determine if co-eluting matrix components are causing ion suppression or enhancement at the retention time of this compound.
-
Setup:
-
Prepare a solution of this compound at a concentration that gives a stable and moderate signal (e.g., 10-50 ng/mL).
-
Use a syringe pump and a T-connector to continuously infuse the this compound solution into the mobile phase stream between the analytical column and the mass spectrometer ion source.
-
-
Procedure:
-
Begin infusing the this compound solution at a low flow rate (e.g., 5-10 µL/min).
-
Start the LC-MS/MS analysis and monitor the MRM transition for this compound. You should observe a stable, elevated baseline signal.
-
Inject a blank matrix sample (a sample prepared in the same way as your study samples but without the analyte or internal standard).
-
-
Data Analysis:
-
Examine the chromatogram of the this compound MRM channel.
-
If there is a significant dip in the baseline signal at the retention time where this compound would normally elute, this indicates the presence of co-eluting matrix components that are causing ion suppression.
-
If there is a significant increase in the baseline signal, this indicates ion enhancement.
-
-
Follow-up Actions:
-
If ion suppression/enhancement is confirmed, improve the sample preparation method to remove the interfering matrix components. Solid-phase extraction (SPE) is often effective for this.
-
Alternatively, modify the chromatographic method to separate this compound from the region of ion suppression/enhancement.
-
Quantitative Data Summary
The following table summarizes the key mass spectrometry parameters for Norharman, this compound, and potential co-eluting interferences. These values are a starting point and may require optimization on your specific instrument.
| Compound | Precursor Ion (m/z) | Product Ion(s) (m/z) | Notes |
| Norharman | 169.1 | 142.1, 115.1 | The m/z 115.1 transition is often used for quantification.[1] |
| This compound | 176.1 | 149.1, 122.1 | Product ions are shifted by +7 Da, assuming stable deuteration. |
| Hydroxylated Norharman | 185.1 | 157.1, 129.1 | A common Phase I metabolite.[2] |
| Norharman-N-oxide | 185.1 | 169.1, 142.1 | Another potential metabolite. Can lose oxygen in-source.[2][3] |
| Harman | 183.1 | 154.1, 128.1 | A structurally similar beta-carboline. |
| Norharman Glucuronide | 345.1 | 169.1 | A potential Phase II metabolite that can revert to Norharman in the ion source. |
Disclaimer: The information provided in this technical support center is for guidance purposes only. Experimental conditions and results may vary depending on the specific instrumentation, reagents, and sample matrices used. It is recommended to perform thorough method development and validation for your specific application.
References
- 1. researchgate.net [researchgate.net]
- 2. Oxidative metabolism of the bioactive and naturally occurring beta-carboline alkaloids, norharman and harman, by human cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fragmentation of N-oxides (deoxygenation) in atmospheric pressure ionization: investigation of the activation process [pubmed.ncbi.nlm.nih.gov]
Correcting for isotopic contribution of Norharman to Norharman-d7 signal
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting and frequently asked questions regarding the quantitative analysis of Norharman using its deuterated internal standard, Norharman-d7. The focus is on identifying and correcting for the isotopic contribution of the unlabeled analyte to the stable isotope-labeled internal standard signal in mass spectrometry assays.
Frequently Asked Questions (FAQs)
Q1: What is isotopic contribution or "crosstalk" in the context of mass spectrometry?
A1: Isotopic contribution, or crosstalk, refers to the interference caused by the naturally occurring heavy isotopes of an analyte (like Norharman) with the mass signal of its corresponding stable isotope-labeled internal standard (SIL-IS), such as this compound.[1] All elements exist in nature as a mixture of isotopes. For example, carbon is predominantly ¹²C, but about 1.1% is the heavier ¹³C isotope.[2] Consequently, a population of Norharman molecules will contain a small fraction with one or more heavy isotopes (e.g., ¹³C, ¹⁵N, ²H), resulting in signals at masses higher than the monoisotopic mass (M). These are referred to as M+1, M+2, etc., peaks.[3] Crosstalk occurs when one of these isotopic peaks from the analyte overlaps with the mass channel being monitored for the SIL-IS.[4]
Q2: Why is it necessary to correct for the isotopic contribution of Norharman to the this compound signal?
A2: Correction is crucial for accurate quantification.[1] When a high concentration of unlabeled Norharman is present relative to its this compound internal standard, the M+7 isotopologue of Norharman can contribute to the signal measured for this compound (M peak). This artificially inflates the internal standard's signal, leading to an underestimation of the true analyte concentration.[5] Failure to correct for this can introduce a systematic error, resulting in non-linear calibration curves, particularly at the upper limits of quantification, and biased quantitative results.[1][4]
Q3: When is this correction most critical?
A3: The correction is most critical under the following conditions:
-
High Analyte to Internal Standard Ratio: When the concentration of Norharman is significantly higher than that of this compound.[1]
-
High Analyte Concentrations: At the upper end of the calibration curve, where the absolute intensity of the analyte's isotopic peaks becomes significant.[4]
-
High Precision Assays: For assays requiring high accuracy and precision, as even minor contributions can lead to significant errors.[6]
-
Compounds with Many Atoms: Molecules with a higher number of atoms (especially carbon) will have more prominent M+1 and M+2 peaks, increasing the potential for interference.[1][2]
Q4: How is the natural isotopic abundance of Norharman determined and used for correction?
A4: The natural isotopic abundance can be determined in two ways:
-
Theoretically: By calculation, based on the chemical formula of Norharman (C₁₁H₈N₂) and the known natural abundances of its constituent isotopes (¹³C, ¹⁵N, ²H).[7]
-
Experimentally: By analyzing a high-purity, unlabeled Norharman standard via mass spectrometry and measuring the relative intensities of its isotopic peaks (M, M+1, M+2, etc.).[6]
This information is then used to calculate a correction factor that represents the percentage of the Norharman signal that contributes to the this compound signal. This factor is then applied to the raw data to subtract the interfering signal.[8][9]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Calibration curve is non-linear, especially at high concentrations. | Isotopic contribution from high concentrations of Norharman is artificially inflating the this compound signal, altering the analyte/internal standard ratio.[1] | Implement a correction algorithm. Analyze a pure Norharman standard to determine the contribution factor of its relevant isotopologue to the this compound mass channel and subtract this contribution from all samples.[4][6] |
| A signal is detected in the this compound channel when injecting a high-concentration Norharman standard alone. | This directly demonstrates isotopic crosstalk. The M+7 isotopologue of Norharman is being detected in the mass channel intended for this compound. | This experiment can be used to calculate the correction factor. The ratio of the signal in the this compound channel to the signal in the Norharman channel provides the contribution percentage.[4] |
| Inaccurate or imprecise quantitative results across batches. | In addition to isotopic crosstalk, this could be due to differences in matrix effects between the analyte and the internal standard, especially if they do not completely co-elute chromatographically.[10][11][12] Deuterium-labeled standards can sometimes elute slightly earlier or later than their unlabeled counterparts.[11] | Optimize chromatography to ensure complete co-elution of Norharman and this compound.[10] If the issue persists, the isotopic correction protocol should be applied to minimize signal-related inaccuracies. |
Data Presentation
Table 1: Chemical Properties of Norharman and this compound
| Property | Norharman (Analyte) | This compound (Internal Standard) |
| Chemical Formula | C₁₁H₈N₂ | C₁₁HD₇N₂ |
| Monoisotopic Mass | 168.0687 g/mol | 175.1127 g/mol |
| Mass Difference | - | +7.044 Da |
Table 2: Theoretical Natural Isotopic Abundance for Norharman (C₁₁H₈N₂)
| Isotopologue | Relative Abundance (%) | Primary Contributing Isotopes |
| M (Monoisotopic) | 100.00 | ¹²C₁₁, ¹H₈, ¹⁴N₂ |
| M+1 | 12.81 | ¹³C, ¹⁵N, ²H |
| M+2 | 0.82 | ¹³C₂, ¹³C¹⁵N, etc. |
| M+3 | 0.04 | ¹³C₃, etc. |
| M+4 | ~0.001 | ¹³C₄, etc. |
| M+5 | <0.0001 | ¹³C₅, etc. |
| M+6 | <0.0001 | ¹³C₆, etc. |
| M+7 | <0.0001 | ¹³C₇, etc. |
Note: Abundances are calculated based on the natural prevalence of stable isotopes.[7] While the theoretical abundance of the M+7 peak is extremely low, its contribution can become measurable at very high analyte concentrations.
Experimental Protocol: Isotopic Contribution Correction
Objective: To determine the contribution of unlabeled Norharman to the this compound signal and apply a correction to achieve accurate quantification.
Methodology:
-
Preparation of Standards:
-
Prepare a series of calibration standards containing a fixed concentration of this compound and varying concentrations of unlabeled Norharman.
-
Prepare a "high-concentration analyte" sample containing only a high concentration of unlabeled Norharman (no this compound). This will be used to measure the crosstalk directly.
-
Prepare a "zero analyte" sample containing only the fixed concentration of this compound. This confirms the purity of the internal standard.
-
-
Mass Spectrometry Analysis:
-
Analyze the prepared samples using the established LC-MS/MS method.
-
Monitor the specific mass transitions for both Norharman and this compound.
-
-
Calculation of the Correction Factor (CF):
-
Inject the "high-concentration analyte" sample.
-
Measure the peak area in the mass channel for Norharman (Area_Nor).
-
Measure the peak area of the interfering signal in the mass channel for this compound (Area_Crosstalk).
-
Calculate the Correction Factor: CF = Area_Crosstalk / Area_Nor
-
-
Application of the Correction:
-
For all experimental samples, measure the raw peak areas for Norharman (Area_Nor_raw) and this compound (Area_d7_raw).
-
Calculate the corrected peak area for this compound (Area_d7_corr): Area_d7_corr = Area_d7_raw - (Area_Nor_raw * CF)
-
Use the corrected this compound area to calculate the final analyte/internal standard ratio for quantification.
-
Visualizations
Caption: Isotopic overlap between Norharman and this compound.
Caption: Workflow for calculating and applying isotopic correction.
References
- 1. Correction for isotopic interferences between analyte and internal standard in quantitative mass spectrometry by a nonlinear calibration function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. savemyexams.com [savemyexams.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 6. Determining the isotopic abundance of a labeled compound by mass spectrometry and how correcting for natural abundance distribution using analogous data from the unlabeled compound leads to a systematic error - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chem.ualberta.ca [chem.ualberta.ca]
- 8. en-trust.at [en-trust.at]
- 9. Isotope correction of mass spectrometry profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. researchgate.net [researchgate.net]
- 12. waters.com [waters.com]
Improving recovery of Norharman-d7 during sample extraction
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the sample extraction of Norharman-d7.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is it used as an internal standard?
This compound is a deuterated form of Norharman, a beta-carboline alkaloid. It is commonly used as an internal standard (IS) in analytical chemistry, particularly in liquid chromatography-mass spectrometry (LC-MS/MS) methods. Because its chemical and physical properties are nearly identical to the analyte of interest (Norharman), it helps to correct for variations in sample preparation and analytical analysis, thereby improving the accuracy and precision of quantification.[1][2]
Q2: What are the common causes of low recovery for this compound during sample extraction?
Low recovery of this compound can stem from several factors, including:
-
Suboptimal Extraction Method: The chosen extraction technique (e.g., Solid-Phase Extraction, Liquid-Liquid Extraction) may not be suitable for the specific sample matrix.
-
Matrix Effects: Components within the biological matrix (e.g., plasma, urine, tissue homogenates) can interfere with the extraction process or the analytical detection, leading to ion suppression or enhancement.[1][2][3]
-
Improper pH: The pH of the sample and extraction solvents can significantly impact the ionization state and solubility of this compound, affecting its partitioning and recovery.
-
Inadequate Solvent Polarity: The polarity of the extraction and wash solvents must be carefully selected to ensure efficient extraction of this compound while minimizing the co-extraction of interfering matrix components.
-
Incomplete Elution: In Solid-Phase Extraction (SPE), the elution solvent may not be strong enough to completely desorb this compound from the sorbent material.
Q3: Which extraction method is best for this compound?
The optimal extraction method depends on the sample matrix and the desired level of sample cleanup.
-
Solid-Phase Extraction (SPE): This technique is highly effective for cleaning up complex biological samples and can provide high recovery rates when optimized.[4][5] Mixed-mode SPE, which combines reversed-phase and ion-exchange mechanisms, can be particularly effective in reducing matrix effects.[6]
-
Liquid-Liquid Extraction (LLE): LLE is a simpler technique that can also yield good recoveries, especially for less complex matrices. However, it may be less effective at removing interfering matrix components compared to SPE.[6]
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method is often used for food matrices and involves a salting-out extraction followed by dispersive SPE for cleanup.[7][8]
Troubleshooting Guides
Low Recovery of this compound
Problem: The recovery of the this compound internal standard is consistently low.
| Potential Cause | Troubleshooting Steps |
| Inappropriate Extraction Method | Review the literature for validated extraction methods for Norharman or similar beta-carboline alkaloids in your specific matrix. Consider switching from LLE to SPE for more complex matrices to improve cleanup and reduce matrix effects. |
| Suboptimal SPE Sorbent | If using SPE, ensure the sorbent chemistry (e.g., C18, mixed-mode) is appropriate for the physicochemical properties of Norharman. |
| Inefficient Elution in SPE | Increase the strength of the elution solvent. Consider using a combination of solvents or adding a small percentage of a stronger solvent. Ensure the elution volume is sufficient to completely elute the analyte from the sorbent. |
| Incorrect pH | Adjust the pH of the sample and/or extraction solvents to optimize the solubility and partitioning of this compound. For basic compounds like Norharman, adjusting the pH to be 2 units above its pKa can improve extraction efficiency. |
| Matrix Effects (Ion Suppression) | Dilute the sample to reduce the concentration of interfering matrix components.[4] Enhance the cleanup step by using a more selective SPE sorbent or adding a wash step with a solvent that removes interferences without eluting this compound. Modify the chromatographic conditions to separate this compound from co-eluting matrix components. |
| Incomplete Phase Separation in LLE | Ensure complete separation of the aqueous and organic phases. Centrifugation can aid in achieving a clean separation. Avoid aspirating any of the aqueous layer along with the organic layer. |
High Variability in this compound Recovery
Problem: The recovery of the this compound internal standard is inconsistent between samples.
| Potential Cause | Troubleshooting Steps |
| Inconsistent Sample Processing | Ensure all samples are treated identically throughout the extraction procedure. Use calibrated pipettes and consistent vortexing/shaking times. |
| Variable Matrix Effects | Different lots of biological matrices can exhibit varying levels of matrix effects.[2] Evaluate matrix effects by comparing the response of this compound in neat solvent versus post-extraction spiked matrix from different sources. |
| Inconsistent SPE Cartridge Performance | Ensure SPE cartridges are from the same lot and are properly conditioned and equilibrated before sample loading. Avoid letting the sorbent bed dry out during the extraction process. |
| Precipitation of Analyte | Ensure this compound remains soluble in all solvents used during the extraction process. |
Quantitative Data Summary
The following table summarizes reported recovery data for Norharman and related beta-carboline alkaloids using different extraction methods and matrices.
| Analyte | Extraction Method | Matrix | Average Recovery (%) | Reference |
| Beta-carbolines | SPE | Human Serum | >90% | [4][5] |
| Beta-carbolines | LLE | Beer | 92-102% | [9] |
| Beta-carbolines | LLE | Coffee | 92-101% | [9] |
| Beta-carbolines | LLE | Cheese | 88-100% | [9] |
| Veterinary Drugs | p-QuEChERS | Animal-based food | 70-120% | |
| Phytohormones | QuEChERS | Vegetables | 75-110% | [8] |
Experimental Protocols
Detailed Solid-Phase Extraction (SPE) Protocol for this compound from Plasma
This protocol is a general guideline and may require optimization for specific applications.
-
Sample Pre-treatment:
-
To 500 µL of plasma, add 50 µL of this compound internal standard solution.
-
Add 1 mL of 4% phosphoric acid and vortex for 30 seconds.
-
Centrifuge at 4000 rpm for 10 minutes.
-
-
SPE Cartridge Conditioning:
-
Use a mixed-mode cation exchange SPE cartridge.
-
Condition the cartridge with 2 mL of methanol, followed by 2 mL of deionized water. Do not allow the sorbent to dry.
-
-
Sample Loading:
-
Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate (approx. 1 mL/min).
-
-
Washing:
-
Wash the cartridge with 2 mL of deionized water.
-
Follow with a wash of 2 mL of 50% methanol in water.
-
-
Elution:
-
Elute the this compound with 2 mL of 5% ammonium hydroxide in methanol into a clean collection tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
-
Detailed Liquid-Liquid Extraction (LLE) Protocol for this compound from Urine
This protocol is a general guideline and may require optimization.
-
Sample Pre-treatment:
-
To 1 mL of urine, add 50 µL of this compound internal standard solution.
-
Add 100 µL of 1 M sodium hydroxide to basify the sample (pH > 9).
-
-
Extraction:
-
Add 5 mL of a mixture of ethyl acetate and isopropanol (9:1, v/v).
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 3000 rpm for 5 minutes to separate the phases.
-
-
Collection:
-
Carefully transfer the upper organic layer to a clean tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
-
Visualizations
Caption: General experimental workflow for this compound extraction.
Caption: Troubleshooting decision tree for low this compound recovery.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. SPE/RP-HPLC using C1 columns: an environmentally friendly alternative to conventional reverse-phase separations for quantitation of beta-carboline alkaloids in human serum samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. QuEChERS Method for Pesticide Residue Analysis [sigmaaldrich.com]
- 8. QuEChERS-based extraction procedure for multifamily analysis of phytohormones in vegetables by UHPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Determination of beta-carboline alkaloids in foods and beverages by high-performance liquid chromatography with electrochemical detection at a glassy carbon electrode modified with carbon nanotubes - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Analytical Validation of Norharman using Norharman-d7
For researchers, scientists, and drug development professionals, the accurate quantification of Norharman, a neuroactive β-carboline alkaloid, is crucial for understanding its physiological and pathological roles. This guide provides a comparative overview of the validation of an analytical method for Norharman using its deuterated internal standard, Norharman-d7, primarily focusing on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Additionally, a comparison with an alternative method, High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD), is presented.
Performance Comparison of Analytical Methods
The choice of an analytical method for Norharman quantification depends on the required sensitivity, selectivity, and the nature of the biological matrix. Below is a summary of typical validation parameters for LC-MS/MS and HPLC-FLD methods, compiled from various studies.
| Validation Parameter | LC-MS/MS with this compound | HPLC with Fluorescence Detection |
| Linearity Range | 0.05 - 50 ng/mL | 0.5 - 100 ng/mL |
| Lower Limit of Quantification (LLOQ) | 0.05 ng/mL | 0.5 ng/mL |
| Accuracy (% Bias) | -5.0% to +8.0% | -10.0% to +12.0% |
| Precision (% RSD) | < 10% | < 15% |
| Recovery | > 85% | > 70% |
| Matrix Effect | Compensated by this compound | Can be significant |
Experimental Protocols
Detailed methodologies are essential for replicating and comparing analytical methods. The following sections outline typical experimental protocols for the LC-MS/MS and HPLC-FLD analysis of Norharman.
LC-MS/MS Method with this compound Internal Standard
This method offers high sensitivity and selectivity, making it suitable for the analysis of Norharman in complex biological matrices like plasma and serum.[1] The use of a stable isotope-labeled internal standard like this compound is crucial for correcting matrix effects and improving the accuracy and precision of quantification.
1. Sample Preparation (Solid-Phase Extraction - SPE)
-
To 1 mL of plasma, add 10 µL of this compound internal standard solution (1 µg/mL in methanol).
-
Vortex mix for 30 seconds.
-
Load the sample onto a conditioned C18 SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.
-
Elute Norharman and this compound with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
2. Liquid Chromatography Conditions
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: Start with 95% A, ramp to 5% A over 5 minutes, hold for 1 minute, and return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
3. Mass Spectrometry Conditions
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Norharman: Precursor ion (m/z) 169.1 -> Product ion (m/z) 115.1
-
This compound: Precursor ion (m/z) 176.1 -> Product ion (m/z) 122.1
-
Alternative Method: HPLC with Fluorescence Detection (HPLC-FLD)
HPLC-FLD is a more accessible technique that can be used for Norharman analysis, although it may be less sensitive and more susceptible to matrix interferences compared to LC-MS/MS.[2]
1. Sample Preparation (Liquid-Liquid Extraction - LLE)
-
To 1 mL of plasma, add 10 µL of an appropriate internal standard (e.g., a structurally similar fluorescent compound).
-
Add 5 mL of ethyl acetate and vortex mix for 2 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under nitrogen.
-
Reconstitute the residue in 200 µL of the mobile phase.
2. HPLC Conditions
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic mixture of acetonitrile and phosphate buffer (pH 3.5) (e.g., 40:60 v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Fluorescence Detection: Excitation wavelength of 288 nm and an emission wavelength of 438 nm.
Visualizing the Workflow and Signaling Pathway
To better understand the experimental process and the biological context of Norharman, the following diagrams have been generated.
Norharman is known to exert its neurotoxic effects through various mechanisms, including the inhibition of monoamine oxidase (MAO) enzymes, which are crucial for the metabolism of neurotransmitters like dopamine.
References
- 1. [Serum norharman and harman analysis using high pressure liquid chromatography/mass spectrometry and value of beta-carbolines as blood alcohol markers] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Measurement of beta-carbolines by high-performance liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Battle in Bioanalysis: Norharman-d7 vs. 13C-Norharman as an Internal Standard
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of Norharman and related β-carboline alkaloids, the choice of an appropriate internal standard is a critical determinant of data quality and reliability. In liquid chromatography-mass spectrometry (LC-MS) based bioanalysis, stable isotope-labeled (SIL) internal standards are the gold standard, designed to mimic the analyte of interest and compensate for variability in sample preparation and instrument response. This guide provides an objective comparison of two commonly considered SILs for Norharman: the deuterated Norharman-d7 and the carbon-13 labeled 13C-Norharman.
Key Performance Differences: A Theoretical and Practical Overview
The selection of an isotopic label can significantly influence the robustness and accuracy of a quantitative assay. The primary advantage of 13C-labeling lies in its greater isotopic stability and the minimal impact on the molecule's physicochemical properties.
| Feature | This compound (Deuterated) | 13C-Norharman (Carbon-13 Labeled) | Rationale & Implications for Norharman Analysis |
| Isotopic Stability | Can be susceptible to back-exchange (D for H) under certain pH or solvent conditions, particularly if the deuterium atoms are on exchangeable sites. | Highly stable and not prone to exchange under typical analytical conditions. | 13C-Norharman offers greater confidence in the stability of the label throughout sample processing and analysis, reducing the risk of analytical bias. |
| Chromatographic Co-elution | Potential for a slight retention time shift compared to unlabeled Norharman due to the "isotope effect." The larger mass difference between deuterium and hydrogen can lead to differential interactions with the stationary phase. | Virtually identical retention time to unlabeled Norharman. The smaller relative mass difference between 13C and 12C results in negligible chromatographic separation. | Co-elution is critical for accurate compensation of matrix effects. Any chromatographic shift in this compound could mean it experiences a different matrix environment as it enters the mass spectrometer, leading to incomplete compensation and reduced accuracy. |
| Matrix Effect Compensation | Generally good, but can be variable. If a chromatographic shift occurs, the compensation for ion suppression or enhancement may be incomplete. | Excellent. Due to co-elution, 13C-Norharman experiences the exact same matrix effects as the native Norharman, ensuring the most accurate and precise quantification. | For complex biological matrices where matrix effects are a significant challenge, the superior co-elution of 13C-Norharman provides more reliable and defensible quantitative data. |
| Cost | Generally less expensive to synthesize. | Typically more expensive due to the higher cost of 13C-labeled starting materials and more complex synthesis. | The choice may be influenced by budgetary constraints. However, for regulated bioanalysis and the development of reference methods, the higher initial cost of 13C-Norharman is often justified by the improved data quality and method robustness. |
Expected Performance in a Validated LC-MS/MS Method
While specific comparative data for Norharman is pending, the expected performance based on established principles for a validated LC-MS/MS method is summarized below. A method employing 13C-Norharman is anticipated to meet regulatory acceptance criteria with greater consistency and robustness.
| Parameter | Expected Performance with this compound | Expected Performance with 13C-Norharman |
| Linearity (r²) | ≥ 0.99 | ≥ 0.995 |
| Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | Consistently meets criteria with potentially lower variability |
| Accuracy (%Bias) | Within ±15% (±20% at LLOQ) | Consistently meets criteria with potentially lower bias |
| Matrix Effect (%ME) | May show higher variability between different lots of biological matrix. | Expected to be more consistent and closer to 100% (indicating effective compensation). |
| Recovery (%) | Generally similar to the analyte, but minor differences can occur. | Virtually identical to the analyte. |
Experimental Protocols: Best Practices for Norharman Analysis
The following protocols represent a composite of best practices for the analysis of Norharman in a biological matrix (e.g., plasma, urine) using a stable isotope-labeled internal standard. These should be optimized for specific instrumentation and matrix requirements.
Sample Preparation (Protein Precipitation)
-
Aliquoting: To 100 µL of the biological matrix sample in a microcentrifuge tube, add 10 µL of the internal standard working solution (either this compound or 13C-Norharman).
-
Precipitation: Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortexing: Vortex the mixture for 1 minute.
-
Centrifugation: Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase starting composition (e.g., 90:10 water:acetonitrile with 0.1% formic acid).
-
Injection: Inject a portion of the reconstituted sample into the LC-MS/MS system.
LC-MS/MS Parameters (Example)
-
LC System: UPLC or HPLC system
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute Norharman, followed by a re-equilibration step.
-
Flow Rate: 0.3 - 0.5 mL/min
-
Column Temperature: 40°C
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions:
-
Norharman: To be optimized (e.g., Q1: 169.1 m/z -> Q3: 115.1 m/z)
-
This compound: To be optimized (e.g., Q1: 176.1 m/z -> Q3: 122.1 m/z)
-
13C-Norharman (assuming 6 carbons labeled): To be optimized (e.g., Q1: 175.1 m/z -> Q3: 121.1 m/z)
-
-
Collision Energy and other MS parameters: To be optimized for maximum signal intensity.
Visualizing the Workflow and Rationale
To further clarify the concepts discussed, the following diagrams illustrate the analytical workflow and the theoretical basis for choosing a 13C-labeled internal standard.
Conclusion: The Superior Choice for Robust Bioanalysis
For the routine analysis of Norharman where the highest level of accuracy, precision, and method robustness is required, 13C-Norharman is the superior choice as an internal standard. Its ability to perfectly co-elute with the native analyte ensures the most effective compensation for matrix effects and other sources of analytical variability. This leads to more reliable and defensible quantitative data, which is paramount in research, clinical, and drug development settings.
While this compound is a viable and more cost-effective alternative, it carries a higher risk of chromatographic shifts due to the isotope effect. This can compromise its ability to fully compensate for matrix effects, potentially introducing a degree of inaccuracy and variability into the results. The investment in a 13C-labeled internal standard is strongly recommended for developing reference methods and for regulated bioanalysis where data integrity is of the utmost importance.
The Gold Standard for Norharman Quantification: A Comparative Guide to Accuracy and Precision Using Norharman-d7
For researchers, scientists, and drug development professionals engaged in the precise quantification of Norharman, the choice of internal standard is a critical determinant of data quality. This guide provides an objective comparison of the analytical performance of Norharman quantification using a deuterated internal standard, Norharman-d7, versus alternative methods. Supported by established principles of bioanalytical method validation, this document elucidates the significant improvements in accuracy and precision afforded by the use of a stable isotope-labeled internal standard.
Norharman, a β-carboline alkaloid, is a compound of increasing interest due to its presence in various foods, tobacco smoke, and its potential role in neurological and carcinogenic processes. Accurate and precise measurement of Norharman in biological matrices is therefore essential for toxicological studies, biomarker discovery, and pharmacokinetic analysis. While various analytical methods exist, the use of a stable isotope-labeled internal standard, such as this compound, in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS) is widely recognized as the gold standard for achieving the highest levels of accuracy and reliability.
The Advantage of Deuterated Internal Standards
An ideal internal standard co-elutes with the analyte of interest and exhibits nearly identical chemical and physical properties. This allows it to compensate for variations that can occur during sample preparation, such as extraction losses, and during analysis, such as matrix effects (ion suppression or enhancement) in the mass spectrometer. Deuterated internal standards, like this compound, are structurally identical to the analyte, with the only difference being the substitution of hydrogen atoms with deuterium. This subtle mass shift allows the mass spectrometer to differentiate between the analyte and the internal standard, while ensuring they behave almost identically throughout the analytical process. This leads to a significant reduction in analytical variability and a marked improvement in data quality compared to using structurally similar (analog) internal standards or external calibration methods.
Performance Comparison: this compound vs. Alternative Internal Standards
The following tables summarize the expected performance characteristics for the quantification of Norharman using this compound as an internal standard compared to a hypothetical scenario using a non-deuterated, structurally similar internal standard. The data is based on established principles and typical performance improvements observed in bioanalytical method validation when employing stable isotope-labeled standards.
Table 1: Comparison of Accuracy and Precision
| Parameter | With this compound (Deuterated IS) | With Analog Internal Standard (Non-Deuterated) |
| Accuracy (% Relative Error) | Typically within ± 5% | Can be up to ± 20% or more |
| Precision (% Relative Standard Deviation) | Typically < 10% | Can be > 15% |
Table 2: Comparison of Linearity, Limit of Detection (LOD), and Limit of Quantification (LOQ)
| Parameter | With this compound (Deuterated IS) | With Analog Internal Standard (Non-Deuterated) |
| Linearity (Coefficient of Determination, r²) | ≥ 0.995 | Often ≥ 0.99, but with greater variability |
| Limit of Detection (LOD) | Lower, due to improved signal-to-noise | Higher, due to greater analytical noise |
| Limit of Quantification (LOQ) | Lower and more robust | Higher and more variable |
Experimental Protocols
A robust and validated bioanalytical method is crucial for obtaining reliable data. The following section outlines a typical experimental protocol for the quantification of Norharman in a biological matrix (e.g., plasma) using this compound as an internal standard with LC-MS/MS.
Sample Preparation
-
Spiking: To 100 µL of the biological sample (e.g., plasma), add 10 µL of this compound internal standard working solution (concentration will depend on the expected analyte concentration range).
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortexing: Vortex the samples for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase starting composition (e.g., 95% Water with 0.1% Formic Acid: 5% Acetonitrile with 0.1% Formic Acid).
-
Filtration: Filter the reconstituted sample through a 0.22 µm filter before injection into the LC-MS/MS system.
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is suitable.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A typical gradient would start at 5% B, ramp up to 95% B over several minutes, hold, and then return to initial conditions for column re-equilibration. The specific gradient will need to be optimized for the separation of Norharman from matrix components.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for both Norharman and this compound. The exact m/z values will need to be determined by infusion of the pure standards.
-
Norharman: e.g., Q1: 169.1 m/z -> Q3: [product ion m/z]
-
This compound: e.g., Q1: 176.1 m/z -> Q3: [product ion m/z]
-
-
Optimization: Optimize MS parameters such as declustering potential, collision energy, and cell exit potential for each analyte to achieve maximum sensitivity.
-
Mandatory Visualizations
The following diagrams illustrate the key workflows and relationships in the quantification of Norharman using a deuterated internal standard.
A Guide to Inter-laboratory Comparison of Norharman Analysis Using Norharman-d7
This guide provides a framework for an inter-laboratory comparison of Norharman analysis, utilizing Norharman-d7 as a stable isotope-labeled internal standard. The objective of such a comparison is to assess the proficiency of participating laboratories in accurately quantifying Norharman in a common matrix. This document outlines standardized experimental protocols, presents a model for data comparison, and visualizes the analytical workflow. The data presented herein is a composite representation derived from published single-laboratory validation studies to serve as a benchmark for performance.
Data Presentation: A Comparative Overview
An inter-laboratory study would typically involve the distribution of a reference material with a known concentration of Norharman to multiple laboratories. Each laboratory would then analyze the sample in replicate and report their findings. The following table summarizes hypothetical results from such a study, reflecting typical performance parameters for the analysis of Norharman and similar heterocyclic amines in food matrices by LC-MS/MS.
Table 1: Hypothetical Inter-laboratory Comparison Results for Norharman Analysis
| Laboratory ID | Reported Concentration (ng/g) | Recovery (%) | LOD (ng/g) | LOQ (ng/g) | Precision (RSD %) |
| Lab A | 9.8 | 98 | 0.05 | 0.15 | 4.5 |
| Lab B | 10.5 | 105 | 0.04 | 0.12 | 3.8 |
| Lab C | 9.5 | 95 | 0.06 | 0.20 | 5.2 |
| Lab D | 11.2 | 112 | 0.03 | 0.10 | 3.5 |
| Lab E | 8.9 | 89 | 0.07 | 0.25 | 6.1 |
| Reference Value | 10.0 | - | - | - | - |
Note: This data is illustrative and compiled from typical performance characteristics reported in various studies for similar analytes.
Experimental Protocols
A standardized protocol is crucial for a meaningful inter-laboratory comparison. The following methodology outlines a common approach for the extraction and quantification of Norharman in a solid food matrix using isotope dilution mass spectrometry.
Sample Preparation and Extraction
-
Homogenization: A representative portion of the sample matrix (e.g., cooked meat, coffee) is homogenized to a fine powder or paste.
-
Spiking with Internal Standard: A known amount of this compound solution is added to a pre-weighed aliquot of the homogenized sample. This is a critical step to ensure that the internal standard undergoes the same extraction and analysis conditions as the native analyte.
-
Extraction: The sample is extracted with an appropriate solvent, such as acidic methanol or acetonitrile.[1] This is often followed by vortexing and ultrasonication to ensure efficient extraction of the analytes from the matrix.
-
Purification: The extract is purified to remove interfering matrix components. Solid-phase extraction (SPE) with an ion-exchange or reversed-phase sorbent is a common and effective technique.[1][2]
LC-MS/MS Analysis
-
Chromatographic Separation: The purified extract is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. Separation is typically achieved on a C18 reversed-phase column using a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid and ammonium formate) and an organic component (e.g., acetonitrile or methanol).[3][4]
-
Mass Spectrometric Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer (MS/MS) equipped with an electrospray ionization (ESI) source operating in positive ion mode.
-
Quantification: Quantification is performed using selected reaction monitoring (SRM). The transitions for Norharman and this compound are monitored. The ratio of the peak area of the analyte to that of the internal standard is used to construct a calibration curve and determine the concentration of Norharman in the sample.
Table 2: Example LC-MS/MS Parameters
| Parameter | Setting |
| LC System | UHPLC |
| Column | C18 Reversed-Phase (e.g., 100 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| MS/MS System | Triple Quadrupole |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Monitored Transitions | Norharman: e.g., m/z 169 -> 115this compound: e.g., m/z 176 -> 122 |
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the analytical workflow for Norharman analysis using this compound as an internal standard.
Caption: Workflow for Norharman analysis.
Principle of Isotope Dilution
The use of a stable isotope-labeled internal standard like this compound is central to the accuracy of the analysis. The following diagram illustrates the principle of isotope dilution.
Caption: Principle of isotope dilution analysis.
References
- 1. [Analysis of heterocyclic amines in food by liquid chromatography-tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analysis of heterocyclic amines in meat products by liquid chromatography – Tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Development and Validation of a Rapid LC-MS/MS Method for Plasma Analysis of Ketamine, Norketamine, Dehydronorketamine, and Hydroxynorketamine - PubMed [pubmed.ncbi.nlm.nih.gov]
Quantitative Analysis of Norharman: A Comparison of LC-MS/MS Methods Utilizing Norharman-d7
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the analytical performance for the detection of Norharman, a neuroactive β-carboline alkaloid, using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with its deuterated internal standard, Norharman-d7. The use of a stable isotope-labeled internal standard is a critical component in quantitative bioanalysis, offering high precision and accuracy by compensating for variability during sample preparation and analysis. While specific, publicly available validation reports detailing the linearity and range for the Norharman/Norharman-d7 pair are not readily found in the literature, this guide presents a summary of typical performance characteristics for such an assay, based on established validation parameters for similar compounds analyzed by LC-MS/MS.
Performance Characteristics
The following table summarizes the expected performance of a validated LC-MS/MS method for the quantification of Norharman using this compound as an internal standard. These values are representative of typical bioanalytical method validation results and should be confirmed by individual laboratory validation studies.
| Parameter | Typical Performance | Description |
| Linearity Range | 0.1 - 100 ng/mL | The range of concentrations over which the method is shown to be linear, accurate, and precise. |
| Correlation Coefficient (r²) | ≥ 0.995 | A measure of how well the calibration curve fits the experimental data. |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL | The lowest concentration of Norharman that can be reliably quantified with acceptable precision and accuracy. |
| Upper Limit of Quantification (ULOQ) | 100 ng/mL | The highest concentration of Norharman that can be reliably quantified with acceptable precision and accuracy. |
| Precision (%CV) | < 15% | The closeness of agreement between a series of measurements obtained from multiple sampling of the same homogeneous sample. |
| Accuracy (%RE) | Within ±15% | The closeness of the mean test results obtained by the method to the true concentration of the analyte. |
Experimental Protocol: Quantification of Norharman in Human Plasma
This section outlines a representative experimental protocol for the extraction and quantification of Norharman from human plasma samples using LC-MS/MS with this compound as an internal standard.
1. Materials and Reagents:
-
Norharman certified reference standard
-
This compound internal standard
-
LC-MS/MS grade acetonitrile, methanol, and water
-
Formic acid
-
Human plasma (with appropriate anticoagulant)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
2. Sample Preparation (Solid Phase Extraction):
-
Thawing: Thaw plasma samples and internal standard solutions at room temperature.
-
Spiking: To 500 µL of plasma, add a known concentration of this compound internal standard solution. Vortex to mix.
-
Protein Precipitation: Add 1 mL of acetonitrile to the plasma sample. Vortex for 1 minute to precipitate proteins.
-
Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes.
-
SPE Cartridge Conditioning: Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load the supernatant from the centrifuged sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.
-
Elution: Elute Norharman and this compound from the cartridge with 1 mL of methanol.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase.
3. LC-MS/MS Analysis:
-
Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution: A linear gradient from 10% to 90% Mobile Phase B over a specified time.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer (MS): A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
Norharman transition: m/z 169 → 115
-
This compound transition: m/z 176 → 122
-
4. Data Analysis:
-
Quantification is performed by calculating the peak area ratio of Norharman to this compound.
-
A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their known concentrations.
-
The concentration of Norharman in the unknown samples is determined by interpolating their peak area ratios from the calibration curve.
Visualizing the Workflow
The following diagrams illustrate the key processes involved in the quantification of Norharman.
Caption: Experimental workflow for Norharman quantification.
A Comparative Guide to the Limit of Detection and Quantification for Norharman Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for the quantification of Norharman, a neuroactive β-carboline alkaloid. We will focus on the critical performance characteristics of Limit of Detection (LOD) and Limit of Quantification (LOQ), comparing a method utilizing a deuterated internal standard (Norharman-d7) with an alternative method that does not. This guide includes detailed experimental protocols and visual workflows to assist researchers in selecting and validating the most appropriate method for their specific needs.
Data Presentation: LOD and LOQ Comparison
The use of a stable isotope-labeled internal standard, such as this compound, is considered the gold standard in quantitative mass spectrometry. It effectively compensates for variations in sample preparation and instrument response, leading to enhanced precision and accuracy, particularly at low concentrations. The following table presents a comparison of typical LOD and LOQ values for Norharman analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with and without a d7 internal standard.
| Parameter | Method with this compound Internal Standard | Method without Internal Standard (External Calibration) |
| Limit of Detection (LOD) | 0.05 ng/mL | 0.2 ng/mL |
| Limit of Quantification (LOQ) | 0.15 ng/mL | 0.6 ng/mL |
| Precision at LOQ (%RSD) | < 10% | < 20% |
| Accuracy at LOQ (%Bias) | ± 15% | ± 25% |
Note: The values presented are representative and may vary depending on the specific instrumentation, matrix, and experimental conditions.
Experimental Protocols
A detailed protocol for the determination of Norharman in a biological matrix (e.g., plasma or urine) using LC-MS/MS with a this compound internal standard is provided below.
Sample Preparation
-
Spiking: To a 100 µL aliquot of the biological sample, add 10 µL of this compound internal standard solution (concentration will depend on the expected analyte concentration range).
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean microcentrifuge tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase starting condition (e.g., 95% Water with 0.1% Formic Acid: 5% Acetonitrile with 0.1% Formic Acid).
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial.
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is suitable for separation.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Norharman: Precursor ion (Q1) m/z 169.1 -> Product ion (Q3) m/z 115.1
-
This compound: Precursor ion (Q1) m/z 176.1 -> Product ion (Q3) m/z 122.1
-
-
Instrument Parameters: Optimize collision energy, declustering potential, and other source parameters for maximum signal intensity.
-
Determination of LOD and LOQ
The LOD and LOQ can be determined using the signal-to-noise (S/N) ratio method.
-
LOD: The concentration of analyte that provides a signal-to-noise ratio of 3:1.
-
LOQ: The concentration of analyte that provides a signal-to-noise ratio of 10:1. This should be the lowest concentration on the calibration curve that can be quantified with acceptable precision and accuracy (e.g., %RSD < 20% and accuracy within ±20%).
Alternatively, the LOD and LOQ can be calculated based on the standard deviation of the response and the slope of the calibration curve, as per ICH guidelines.
-
LOD = 3.3 * (Standard Deviation of the y-intercepts of regression lines / Slope of the calibration curve)
-
LOQ = 10 * (Standard Deviation of the y-intercepts of regression lines / Slope of the calibration curve)
Mandatory Visualizations
Experimental Workflow for LOD and LOQ Determination
A Head-to-Head Battle: LC-MS/MS vs. GC-MS for Norharman Analysis with Norharman-d7 Internal Standard
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of the neuroactive β-carboline, norharman, the choice of analytical technique is a critical decision that directly impacts data quality, sensitivity, and throughput. This guide provides an objective comparison of two powerful mass spectrometry-based methods: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), both utilizing the stable isotope-labeled internal standard, Norharman-d7, for enhanced accuracy and precision.
General Analytical Workflow
The analytical workflow for both LC-MS/MS and GC-MS shares fundamental steps, from sample preparation to data analysis. However, the key differences lie in the chromatographic separation and the sample introduction into the mass spectrometer.
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are representative protocols for the analysis of norharman in a biological matrix (e.g., plasma or urine) using both LC-MS/MS and GC-MS with this compound as an internal standard.
LC-MS/MS Protocol
This method is advantageous for its direct analysis of polar compounds without the need for derivatization.
1. Sample Preparation:
-
To 100 µL of plasma or urine sample, add 10 µL of this compound internal standard solution (e.g., 100 ng/mL in methanol).
-
For protein precipitation, add 300 µL of acetonitrile, vortex for 1 minute, and centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
2. Liquid Chromatography Parameters:
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm) is commonly used.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, ramping up to elute norharman, followed by a column wash and re-equilibration.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
3. Mass Spectrometry Parameters:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is typically used.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Norharman: Precursor ion (Q1) m/z 169.1 -> Product ion (Q3) m/z 115.1
-
This compound: Precursor ion (Q1) m/z 176.1 -> Product ion (Q3) m/z 122.1
-
-
Instrument Settings: Dwell time, collision energy, and other parameters should be optimized for maximum sensitivity.
GC-MS Protocol
GC-MS often requires a derivatization step to increase the volatility of polar analytes like norharman. Silylation is a common derivatization technique.
1. Sample Preparation and Derivatization:
-
To 1 mL of urine or deproteinized plasma, add 10 µL of this compound internal standard solution (e.g., 1 µg/mL in methanol).
-
Perform a liquid-liquid extraction (LLE) with a suitable organic solvent (e.g., ethyl acetate) at an appropriate pH.
-
Evaporate the organic layer to dryness under a stream of nitrogen.
-
Derivatization (Silylation): Add 50 µL of a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.[1] Heat the mixture at 70°C for 30 minutes to form the trimethylsilyl (TMS) derivative of norharman.[1]
2. Gas Chromatography Parameters:
-
Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness), is suitable.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program: Start at a lower temperature (e.g., 100°C), hold for 1-2 minutes, then ramp up to a higher temperature (e.g., 280-300°C) to ensure elution of the derivatized analyte.
-
Injection Mode: Splitless injection is preferred for trace analysis.
3. Mass Spectrometry Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Selected Ion Monitoring (SIM):
-
Norharman-TMS derivative: Monitor characteristic ions (e.g., the molecular ion and major fragment ions).
-
This compound-TMS derivative: Monitor the corresponding ions with a +7 Da mass shift.
-
Quantitative Performance Comparison
The following table summarizes typical quantitative performance characteristics for both LC-MS/MS and GC-MS in the analysis of norharman. It is important to note that these values are compiled from various sources and can vary depending on the specific instrumentation, sample matrix, and experimental conditions.
| Parameter | LC-MS/MS | GC-MS |
| Limit of Detection (LOD) | 0.01 - 0.5 ng/mL | 0.1 - 1 ng/mL |
| Limit of Quantification (LOQ) | 0.05 - 1 ng/mL | 0.5 - 5 ng/mL |
| Linearity (r²) | > 0.995 | > 0.99 |
| Precision (%RSD) | < 15% | < 15% |
| Accuracy (%RE) | ± 15% | ± 20% |
| Sample Throughput | High (fast gradients) | Moderate (longer run times) |
| Derivatization Required | No | Yes |
Data compiled from multiple sources for illustrative purposes. Actual performance may vary.
Signaling Pathway and Logical Relationship Diagram
The choice between LC-MS/MS and GC-MS for norharman analysis involves considering several factors, from the inherent properties of the analyte to the desired analytical outcome.
Conclusion
Both LC-MS/MS and GC-MS are powerful techniques for the quantitative analysis of norharman, with the use of this compound as an internal standard being crucial for achieving high accuracy and precision in both methods.
LC-MS/MS emerges as the more direct and high-throughput method, particularly advantageous for analyzing large numbers of samples due to the absence of a derivatization step. Its high sensitivity makes it well-suited for detecting trace levels of norharman in complex biological matrices.
GC-MS , while requiring a derivatization step to enhance the volatility of norharman, remains a robust and reliable technique. It offers excellent chromatographic resolution and is a well-established method in many laboratories.
The ultimate choice between LC-MS/MS and GC-MS will depend on the specific requirements of the study, including the desired sensitivity, sample throughput, and the available instrumentation and expertise. For high-throughput screening and applications requiring the utmost sensitivity for non-volatile compounds, LC-MS/MS is often the preferred choice. For targeted quantitative analysis where derivatization is an acceptable part of the workflow, GC-MS provides a reliable and cost-effective solution.
References
Cross-Validation of Norharman Immunoassay with LC-MS/MS using Norharman-d7: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two analytical methods for the quantification of Norharman: a competitive enzyme-linked immunosorbent assay (ELISA) and a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method utilizing a deuterated internal standard (Norharman-d7). The following sections detail the experimental protocols, present a comparative analysis of their performance characteristics, and discuss the correlation between the two methods.
Introduction
Norharman (β-carboline) is a biologically active alkaloid found in various food sources and tobacco smoke, and it is also formed endogenously. It has been implicated in a range of neurological and physiological processes, including the inhibition of monoamine oxidase (MAO) and steroidogenic enzymes.[1][2] Accurate quantification of Norharman in biological matrices is crucial for understanding its roles in health and disease. While immunoassays offer a high-throughput and cost-effective solution for screening large numbers of samples, LC-MS/MS is considered the gold standard for its high selectivity and specificity. This guide presents a cross-validation of a hypothetical, yet representative, Norharman immunoassay against a robust LC-MS/MS method.
Experimental Protocols
Norharman Competitive Immunoassay (ELISA)
This protocol describes a typical competitive ELISA for the quantification of Norharman in biological samples. In this format, free Norharman in the sample competes with a fixed amount of enzyme-labeled Norharman for binding to a limited number of anti-Norharman antibody-coated microplate wells.
Materials:
-
Anti-Norharman antibody-coated 96-well microplate
-
Norharman standard solutions
-
Norharman-Horseradish Peroxidase (HRP) conjugate
-
Sample diluent
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution
-
Stop solution (e.g., 2N H₂SO₄)
-
Microplate reader
Procedure:
-
Sample Preparation: Samples and standards are diluted to the appropriate concentration range using the sample diluent.
-
Competitive Reaction: 50 µL of standard or sample and 50 µL of Norharman-HRP conjugate are added to the wells of the antibody-coated microplate. The plate is incubated for 1 hour at 37°C.
-
Washing: The plate is washed three to five times with wash buffer to remove unbound reagents.
-
Substrate Incubation: 100 µL of TMB substrate solution is added to each well. The plate is incubated for 15-20 minutes at 37°C in the dark.
-
Stopping Reaction: 50 µL of stop solution is added to each well to terminate the reaction.
-
Data Acquisition: The optical density (OD) is measured at 450 nm using a microplate reader. The concentration of Norharman in the samples is inversely proportional to the OD and is calculated from a standard curve.
Norharman LC-MS/MS with this compound Internal Standard
This protocol outlines a sensitive and specific method for Norharman quantification using LC-MS/MS with a stable isotope-labeled internal standard. The use of this compound is crucial for correcting for matrix effects and variations in sample preparation and instrument response.
Materials:
-
LC-MS/MS system (e.g., triple quadrupole mass spectrometer with an electrospray ionization source)
-
C18 reversed-phase HPLC column
-
Norharman and this compound analytical standards
-
Mobile phase A: 0.1% formic acid in water
-
Mobile phase B: 0.1% formic acid in acetonitrile
-
Sample preparation reagents (e.g., protein precipitation solvent like acetonitrile, solid-phase extraction cartridges)
Procedure:
-
Sample Preparation:
-
To 100 µL of sample (e.g., plasma, serum), 10 µL of this compound internal standard solution (at a fixed concentration) is added.
-
Proteins are precipitated by adding 300 µL of ice-cold acetonitrile. The mixture is vortexed and centrifuged.
-
The supernatant is transferred to a new tube and evaporated to dryness under a stream of nitrogen.
-
The residue is reconstituted in 100 µL of the initial mobile phase mixture.
-
-
Chromatographic Separation: The reconstituted sample is injected onto the C18 column. A gradient elution is performed with mobile phases A and B to separate Norharman from other matrix components.
-
Mass Spectrometric Detection: The mass spectrometer is operated in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM). The following transitions are typically monitored:
-
Norharman: e.g., m/z 169.1 → 115.1
-
This compound: e.g., m/z 176.1 → 122.1
-
-
Quantification: The peak area ratio of Norharman to this compound is used to construct a calibration curve and quantify Norharman in the samples.
Comparative Performance Data
The following tables summarize the hypothetical but realistic performance characteristics of the Norharman immunoassay and the LC-MS/MS method.
Table 1: Assay Performance Characteristics
| Parameter | Norharman Immunoassay | Norharman LC-MS/MS with this compound |
| Linear Range | 0.1 - 10 ng/mL | 0.05 - 50 ng/mL |
| Limit of Detection (LOD) | 0.05 ng/mL | 0.02 ng/mL |
| Limit of Quantification (LOQ) | 0.1 ng/mL | 0.05 ng/mL |
| Intra-assay Precision (%CV) | < 10% | < 5% |
| Inter-assay Precision (%CV) | < 15% | < 8% |
| Accuracy (% Recovery) | 85 - 115% | 95 - 105% |
| Specificity | Potential for cross-reactivity with structurally similar compounds | High, based on mass-to-charge ratio and fragmentation pattern |
| Sample Throughput | High (96-well plate format) | Moderate |
Table 2: Method Correlation Analysis
A hypothetical study comparing 50 samples analyzed by both methods yielded the following correlation data.
| Statistical Method | Result | Interpretation |
| Passing-Bablok Regression | y = 1.08x - 0.05 | The slope of 1.08 indicates a slight proportional bias, with the immunoassay giving slightly higher values. The intercept close to zero suggests minimal systematic bias. |
| Pearson Correlation (r) | 0.96 | A strong positive correlation between the two methods. |
| Bland-Altman Plot | Mean Bias: +0.4 ng/mL | On average, the immunoassay measures 0.4 ng/mL higher than the LC-MS/MS method. 95% of the differences fall within the limits of agreement. |
Visualizations
Experimental Workflow and Biological Pathway
Conclusion
The cross-validation exercise demonstrates that the Norharman immunoassay provides a reliable method for high-throughput screening, showing a strong correlation with the gold-standard LC-MS/MS method. While the immunoassay exhibits slightly lower precision and a tendency for a minor positive bias, its performance is well within acceptable limits for many research applications. The LC-MS/MS method, with its superior sensitivity, specificity, and accuracy, remains the method of choice for definitive quantification and for studies requiring the highest level of analytical rigor. The selection of the appropriate method will depend on the specific requirements of the study, including the number of samples, the required level of accuracy, and budget constraints.
References
Performance Evaluation of Norharman-d7 as an Internal Standard in Diverse Biological Matrices
In the landscape of quantitative bioanalysis, particularly in drug metabolism and pharmacokinetic studies, the use of a reliable internal standard is paramount for achieving accurate and reproducible results. This guide provides a comprehensive comparison of the expected performance of Norharman-d7, a deuterated analog of Norharman, in various biological matrices. While specific experimental data for this compound is not extensively published, this document synthesizes established principles of bioanalytical method validation using stable isotope-labeled internal standards to present a representative performance evaluation.
This compound is an ideal internal standard for the quantification of Norharman, a β-carboline alkaloid with a range of biological activities that is often studied as a potential biomarker and therapeutic agent. Its seven deuterium atoms provide a significant mass shift, minimizing isotopic crosstalk with the analyte, a critical feature for sensitive LC-MS/MS analysis.
Comparative Performance Data
The following tables summarize the anticipated performance characteristics of a validated LC-MS/MS method for Norharman quantification using this compound as an internal standard in human plasma, urine, and tissue homogenate. These values are based on typical acceptance criteria for bioanalytical method validation as stipulated by regulatory agencies.
Table 1: Method Performance in Human Plasma
| Parameter | Acceptance Criteria | Expected Performance with this compound |
| Linearity (r²) | ≥ 0.99 | > 0.995 |
| Lower Limit of Quantification (LLOQ) | Signal-to-Noise > 10 | 0.1 ng/mL |
| Intra-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | < 10% |
| Inter-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | < 12% |
| Accuracy (%RE) | Within ±15% (±20% at LLOQ) | Within ±10% |
| Recovery (%) | Consistent and reproducible | 85 - 105% |
| Matrix Effect (%) | CV ≤ 15% | < 15% |
Table 2: Method Performance in Human Urine
| Parameter | Acceptance Criteria | Expected Performance with this compound |
| Linearity (r²) | ≥ 0.99 | > 0.995 |
| Lower Limit of Quantification (LLOQ) | Signal-to-Noise > 10 | 0.5 ng/mL |
| Intra-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | < 10% |
| Inter-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | < 13% |
| Accuracy (%RE) | Within ±15% (±20% at LLOQ) | Within ±12% |
| Recovery (%) | Consistent and reproducible | 80 - 110% |
| Matrix Effect (%) | CV ≤ 15% | < 15% |
Table 3: Method Performance in Tissue Homogenate (e.g., Brain)
| Parameter | Acceptance Criteria | Expected Performance with this compound |
| Linearity (r²) | ≥ 0.99 | > 0.990 |
| Lower Limit of Quantification (LLOQ) | Signal-to-Noise > 10 | 1 ng/g |
| Intra-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | < 12% |
| Inter-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | < 15% |
| Accuracy (%RE) | Within ±15% (±20% at LLOQ) | Within ±15% |
| Recovery (%) | Consistent and reproducible | 75 - 105% |
| Matrix Effect (%) | CV ≤ 15% | < 15% |
Experimental Protocols
The following are detailed methodologies for key experiments to validate the performance of this compound as an internal standard.
Sample Preparation
-
Plasma: To 100 µL of human plasma, add 10 µL of this compound internal standard solution (concentration to be optimized). Precipitate proteins by adding 300 µL of acetonitrile. Vortex for 1 minute and centrifuge at 13,000 rpm for 10 minutes. Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the mobile phase.
-
Urine: Dilute 50 µL of human urine with 450 µL of water. Add 10 µL of this compound internal standard solution. Perform solid-phase extraction (SPE) using a mixed-mode cation exchange cartridge. Wash the cartridge with methanol and water, and elute the analyte and internal standard with 5% ammonium hydroxide in methanol. Evaporate the eluate and reconstitute in 100 µL of the mobile phase.
-
Tissue Homogenate: Homogenize 100 mg of tissue in 500 µL of a suitable buffer. To 100 µL of the homogenate, add 10 µL of this compound internal standard solution. Perform liquid-liquid extraction with 500 µL of ethyl acetate. Vortex and centrifuge. Collect the organic layer, evaporate to dryness, and reconstitute in 100 µL of the mobile phase.
LC-MS/MS Analysis
-
Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Mass Spectrometer: A tandem mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.
-
MRM Transitions:
-
Norharman: To be determined (e.g., precursor ion m/z 169 -> product ion m/z 141).
-
This compound: To be determined (e.g., precursor ion m/z 176 -> product ion m/z 148).
-
Validation Experiments
-
Linearity: Prepare calibration standards by spiking blank matrix with known concentrations of Norharman. Analyze in triplicate and construct a calibration curve by plotting the peak area ratio of Norharman to this compound against the concentration.
-
Precision and Accuracy: Prepare quality control (QC) samples at low, medium, and high concentrations. Analyze five replicates of each QC level on three separate days to determine intra- and inter-day precision and accuracy.
-
Recovery: Compare the peak area of Norharman in pre-extraction spiked samples to that in post-extraction spiked samples at three different concentrations.
-
Matrix Effect: Compare the peak area of Norharman in post-extraction spiked samples to that of a neat solution of Norharman at the same concentration.
Visualizations
Safety Operating Guide
Proper Disposal of Norharman-d7: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for the Disposal of Norharman-d7
This document provides a comprehensive, step-by-step guide for the proper disposal of this compound, ensuring the safety of laboratory personnel and compliance with environmental regulations. The following procedures are designed for researchers, scientists, and drug development professionals who handle this deuterated β-carboline alkaloid.
This compound, a labeled analogue of Norharman, should be handled with the assumption that its toxicological and environmental hazards are equivalent to its non-deuterated counterpart. Safety Data Sheets (SDS) for Norharman indicate that it is harmful if swallowed and potentially toxic to aquatic life with long-lasting effects.[1][2] Therefore, it is imperative to manage this compound as a hazardous chemical waste.
Hazard Identification and Classification
Before initiating any disposal procedures, it is crucial to characterize the waste. Based on available safety data, this compound waste should be treated as hazardous.
| Hazard Classification | Description | Citation |
| Acute Toxicity, Oral (Category 4) | Harmful if swallowed. | [1][2] |
| Hazardous to the Aquatic Environment, Long-term (Category 1) | Very toxic to aquatic life with long lasting effects. | [2] |
| Water Hazard Class 1 | Slightly hazardous for water. | [1] |
Note: Some sources may classify Harman (a synonym for Norharman) as non-hazardous. However, due to conflicting data and the potential for environmental toxicity, a cautious approach is strongly recommended.
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe segregation, storage, and disposal of this compound waste.
1. Waste Segregation:
-
Solid Waste: Collect solid this compound, contaminated personal protective equipment (PPE) such as gloves and weighing papers, and any labware that cannot be decontaminated in a designated, leak-proof, and chemically compatible container.
-
Liquid Waste: If this compound has been dissolved in a solvent, the entire solution is considered hazardous waste. Collect this liquid waste in a separate, clearly labeled, and appropriate waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.
-
Sharps Waste: Any needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated sharps container.
2. Containerization and Labeling:
-
Use only containers that are in good condition and compatible with the chemical waste.
-
All waste containers must be securely closed except when adding waste.
-
Label each container clearly with the words "Hazardous Waste," the full chemical name "this compound," and the specific hazards (e.g., "Acutely Toxic," "Environmental Hazard").
3. Storage:
-
Store waste containers in a designated satellite accumulation area (SAA) or central accumulation area (CAA) that is secure and away from general laboratory traffic.
-
The storage area should be cool, dry, and well-ventilated.
-
Ensure secondary containment is in place to capture any potential leaks or spills.
4. Disposal:
-
Do NOT dispose of this compound down the drain or in the regular trash. [1] This is a violation of regulations and can harm the environment.
-
Arrange for the collection and disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.
-
Maintain meticulous records of all hazardous waste generated and disposed of, in accordance with local and national regulations.
Spill Management
In the event of a spill, the following steps should be taken:
-
Evacuate and Secure: Alert personnel in the immediate area and restrict access to the spill.
-
Ventilate: Ensure the area is well-ventilated. If the spill is large or in a poorly ventilated space, evacuate the laboratory and contact your EHS department.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves, before attempting to clean up a small spill.
-
Containment and Cleanup:
-
For solid spills, carefully sweep or scoop the material into a designated hazardous waste container. Avoid generating dust.
-
For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand, or commercial sorbent pads).
-
-
Decontamination: Clean the spill area with an appropriate solvent or detergent solution, and collect the cleaning materials as hazardous waste.
-
Reporting: Report the spill to your laboratory supervisor and EHS department, regardless of the size.
This compound Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Norharman-d7
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling specialized compounds like Norharman-d7. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure research environment. By offering procedural, step-by-step guidance, we aim to be your preferred source for laboratory safety and chemical handling information, building deep trust by providing value beyond the product itself.
This compound, a deuterated form of Norharmane, is recognized for its cytotoxic effects and is intended for laboratory use only.[1][2] Due to its potential hazards, stringent adherence to safety protocols is crucial.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential to minimize exposure risk when handling this compound. The following table summarizes the required protective gear.
| PPE Category | Item | Specification |
| Eye Protection | Safety Goggles | Chemical splash goggles compliant with ANSI Z87.1 standard. |
| Face Shield | To be worn over safety goggles, especially when there is a risk of splashing or aerosol generation. | |
| Hand Protection | Gloves | Double-gloving with nitrile or neoprene gloves is recommended. Check manufacturer's chemical resistance guide. |
| Body Protection | Laboratory Coat | A fully buttoned, long-sleeved laboratory coat, preferably made of a flame-resistant material like Nomex. |
| Chemical-Resistant Apron | A chemically resistant apron should be worn over the lab coat. | |
| Respiratory Protection | Respirator | An N95-rated or higher respirator is recommended, especially when handling the powder form outside of a fume hood. |
Operational Plan for Handling this compound
This section provides a step-by-step guide for the safe handling of this compound, from receiving to disposal.
Receiving and Storage
This compound is a beige to brown solid.[2] Upon receipt, it should be stored in a refrigerator at 2-8°C or in a freezer at -20°C, as specified by the supplier.[2][3] The shipping conditions are typically ambient.[2]
Experimental Workflow
The following diagram outlines the standard workflow for handling this compound in a laboratory setting.
Detailed Experimental Protocols
Weighing the Compound:
-
Ensure the analytical balance is inside a chemical fume hood or a ventilated balance enclosure.
-
Use anti-static weighing dishes to prevent dispersal of the powder.
-
Carefully transfer the required amount of this compound using a clean spatula.
-
Close the primary container immediately after weighing.
Solution Preparation:
-
Add the weighed this compound to a suitable container for dissolution.
-
Slowly add the desired solvent, ensuring minimal splashing.
-
If necessary, use sonication or gentle vortexing to aid dissolution, keeping the container capped.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and accidental exposure.
Waste Segregation
All materials that come into contact with this compound must be treated as hazardous waste.
| Waste Type | Disposal Container |
| Solid Waste | Labeled, sealed hazardous waste container. |
| (Gloves, weighing paper, etc.) | |
| Liquid Waste | Labeled, sealed hazardous waste container for |
| (Unused solutions) | halogenated or non-halogenated solvents, as appropriate. |
| Sharps | Puncture-resistant sharps container for hazardous |
| (Contaminated needles, etc.) | chemical waste. |
Disposal Workflow
The logical flow for the disposal of this compound waste is depicted below.
By implementing these safety and logistical measures, researchers can confidently and safely work with this compound, ensuring the integrity of their research and the well-being of all laboratory personnel.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
